Dcqva
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24967-10-0 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(4R)-4-[(6aR,7R,9aS,9bS)-6a-methyl-3-oxo-2,4,6,7,8,9,9a,9b-octahydro-1H-cyclopenta[f]quinolin-7-yl]pentanoic acid |
InChI |
InChI=1S/C18H27NO3/c1-11(3-8-17(21)22)13-5-6-14-12-4-7-16(20)19-15(12)9-10-18(13,14)2/h9,11-14H,3-8,10H2,1-2H3,(H,19,20)(H,21,22)/t11-,12+,13-,14+,18-/m1/s1 |
InChI Key |
YHBFMULEUYRINA-VVAOUYSKSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC(=O)N3)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CC=C3C2CCC(=O)N3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4R)-4-(2,3,4,6,6abeta,7,8,9,9aalpha,9bbeta-decahydro-6abeta-methyl-3-oxo-1H-cyclopenta(f)quinolin-7beta-yl)valeric acid 32-1328 4-(decahydro-6-methyl-3-oxo-cyclopenta(f)quinoline-7-yl)valeric acid 4-(decahydromethyl-3-oxo-1H-cyclopentaquinolinyl)valeric acid DCQVA |
Origin of Product |
United States |
Foundational & Exploratory
what is S-(1,2-dichlorovinyl)-L-cysteine
An In-depth Technical Guide to S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a sulfur-containing, non-proteinogenic amino acid.[1] It is primarily known as a nephrotoxic and mutagenic metabolite of the common industrial solvent and environmental contaminant, trichloroethylene (TCE).[2][3][4] DCVC is formed in vivo after exposure to TCE through a glutathione conjugation pathway.[4][5] Its high reactivity and potent biological effects make it a subject of significant interest in toxicology, pharmacology, and drug development research. This guide provides a comprehensive overview of its chemical properties, metabolism, toxicological profile, and the experimental methodologies used to study it.
Chemical and Physical Properties
DCVC is an organochlorine compound and an L-cysteine thioether.[1] Its chemical structure consists of an L-cysteine molecule where the hydrogen on the sulfur atom is replaced by a 1,2-dichlorovinyl group.[1] The presence of the electrophilic dichlorovinyl moiety is key to its biological reactivity.[6]
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂NO₂S | [1][7] |
| Molecular Weight | 216.08 g/mol | [1] |
| CAS Number | 627-72-5 | [1][6] |
| IUPAC Name | (2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | [1] |
| Synonyms | DCVC, S-(1,2-Dichloroethenyl)-L-cysteine, NSC 15830 | [1][6][7] |
| Appearance | Tan Solid | [8] |
| Melting Point | 144-151°C | [8] |
| Solubility | Soluble in polar solvents like DMSO, Methanol, and Water | [2][6] |
| Storage Temperature | -20°C | [2][8] |
Metabolism and Bioactivation
The toxicity of DCVC is intrinsically linked to its metabolic activation. It is not typically encountered directly but is formed from its parent compound, TCE.
Formation from Trichloroethylene (TCE)
Exposure to TCE, a common environmental pollutant, can lead to its metabolism via a glutathione (GSH)-dependent pathway.[4][5]
-
GSH Conjugation: TCE is conjugated with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). This forms S-(1,2-dichlorovinyl)glutathione (DCVG).
-
Enzymatic Cleavage: DCVG is then processed by peptidases. Enzymes such as γ-glutamyl transpeptidase and cysteinyl-glycine dipeptidases cleave the glutamate and glycine residues, respectively.[2][3][5]
-
Formation of DCVC: This sequential cleavage results in the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which can enter circulation and be transported to target organs, particularly the kidneys.[5]
Bioactivation of DCVC
Once formed, DCVC undergoes further metabolism, leading to the generation of highly reactive species responsible for its toxicity. There are three primary metabolic pathways for DCVC:[5]
-
Cysteine Conjugate β-lyase Pathway: This is considered the major bioactivation pathway.[8] Renal cysteine conjugate β-lyase enzymes cleave the C-S bond of DCVC, producing a reactive sulfur-containing thiol radical.[8] This reactive species can readily form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death.[8]
-
Flavin-containing Monooxygenase 3 (FMO3) Pathway: DCVC can be oxidized by FMO3 to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[5] DCVCS is a more potent nephrotoxicant than DCVC itself and acts as a Michael acceptor, readily reacting with cellular nucleophiles.[5][9]
-
N-acetylation Pathway: DCVC can be acetylated by N-acetyl transferases to form N-acetyl-DCVC. While generally considered a detoxification step to facilitate excretion, N-acetyl-DCVC can be bioactivated by cytochrome P450 enzymes to a reactive sulfoxide metabolite.[5]
References
- 1. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
- 5. N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide as a Potential Model for S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide: Characterization of Stability and Reactivity with Glutathione and Kidney Proteins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. S-(1,2-Dichlorovinyl)-Cysteine - SRIRAMCHEM [sriramchem.com]
- 8. S-(1,2-dichlorovinyl)cysteine CAS#: 627-72-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the widespread environmental contaminant trichloroethylene. Its selective toxicity to the proximal tubules of the kidney has been the subject of extensive research. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DCVC-induced renal cell injury. A central feature of DCVC toxicity is its bioactivation within renal cells to a reactive thiol, which initiates a cascade of events including mitochondrial dysfunction, oxidative stress, and the induction of both apoptotic and necrotic cell death pathways. This document details the key signaling pathways involved, presents quantitative data from seminal studies, outlines experimental protocols for investigating DCVC toxicity, and provides visual representations of the core mechanisms.
Data Presentation: Quantitative Effects of DCVC on Renal Cells
The following tables summarize key quantitative data from in vivo and in vitro studies on the effects of DCVC on renal cells.
Table 1: In Vivo Toxicity of DCVC in Mice
| Parameter | Species/Strain | Route of Administration | Dose | Observation | Reference |
| LD40 | Swiss-Webster Mice | Intraperitoneal | 40 mg/kg | 40% mortality | [1] |
| LD90 | Swiss-Webster Mice | Intraperitoneal | 75 mg/kg | 90% mortality | [1] |
| Renal Injury Peak (Low Dose) | Swiss-Webster Mice | Intraperitoneal | 15 mg/kg | 36 hours post-dosing | [1] |
| Renal Injury Peak (Medium Dose) | Swiss-Webster Mice | Intraperitoneal | 30 mg/kg | 72 hours post-dosing | [1] |
Table 2: In Vitro Effects of DCVC on Human Proximal Tubular (hPT) Cells
| Parameter | DCVC Concentration | Incubation Time | Result | Reference |
| Apoptosis | 10 µM | 2 hours | Significant increase in apoptotic cells | |
| Necrosis (LDH Release) | ≥ 100 µM | ≥ 24 hours | Significant increase in LDH release | |
| Cell Proliferation (S-phase) | 10 µM | 4 hours | Small increase in cells in S-phase |
Table 3: Effects of DCVC on Mitochondrial Function in Renal Proximal Tubular Cells (RPTC)
| Parameter | DCVC Treatment | Result (Compared to Control) | Role of Akt Signaling | Reference |
| Respiration | 0.2 mM for 24h | 51% of control | Akt activation reduces decrease (80% of control); Akt inhibition exacerbates decrease (30% of control) | [2] |
| ATP Levels | 0.2 mM for 24h | 57% of control | Akt activation prevents decline; Akt inhibition exacerbates decrease (30% of control) | [2] |
| F0F1-ATPase Activity | Not specified | Decreased to 65% of control | Akt activation prevents the decrease | [3] |
Experimental Protocols
Primary Culture of Human Renal Proximal Tubular (hPT) Cells
This protocol is adapted from methodologies used in studies investigating DCVC toxicity in vitro.
Materials:
-
Normal human kidney cortical tissue
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase (Type IV)
-
Percoll
-
Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12) supplemented with growth factors (e.g., insulin, transferrin, hydrocortisone)
-
Tissue culture flasks/plates
Procedure:
-
Obtain fresh, sterile human renal cortical tissue.
-
Mince the tissue into small fragments (approximately 1 mm³) in cold HBSS.
-
Digest the minced tissue with collagenase in HBSS at 37°C with gentle agitation to release tubular fragments.
-
Wash the digest to remove the collagenase and resuspend the pellet in a 45% Percoll solution in HBSS.
-
Centrifuge the suspension to separate the proximal tubules, which will form a distinct band.
-
Carefully aspirate the proximal tubule fraction and wash with HBSS to remove the Percoll.
-
Resuspend the tubule fragments in supplemented DMEM/F12 medium.
-
Plate the suspension onto tissue culture flasks or plates and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days. Confluent monolayers of hPT cells should form within 7-10 days.
Assessment of Apoptosis and Necrosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a standard method for differentiating between viable, apoptotic, and necrotic cells.
Materials:
-
Cultured renal cells (e.g., hPT cells) treated with DCVC
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Culture renal cells to the desired confluency and treat with various concentrations of DCVC for specified time periods.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Measurement of Mitochondrial Oxygen Consumption by High-Resolution Respirometry
This protocol allows for the detailed analysis of mitochondrial function in response to DCVC.
Materials:
-
Intact or permeabilized renal cells, or isolated mitochondria from renal tissue
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Respiration medium (e.g., MiR05)
-
Substrates and inhibitors of the electron transport chain (e.g., malate, glutamate, ADP, succinate, rotenone, oligomycin, FCCP, antimycin A)
Procedure:
-
Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Prepare a suspension of renal cells or mitochondria in the respiration medium.
-
Add the cell or mitochondrial suspension to the respirometer chambers.
-
Record the basal respiration rate (routine respiration).
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states:
-
LEAK state (State 4): Add substrates for Complex I (e.g., malate and glutamate) to measure respiration without ADP.
-
OXPHOS capacity (State 3): Add ADP to stimulate ATP synthesis and measure the coupled respiration.
-
Electron transfer system (ETS) capacity: Add a protonophore (e.g., FCCP) to uncouple respiration from ATP synthesis and measure the maximum respiratory capacity.
-
Complex-specific analysis: Use specific inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contributions of different respiratory complexes.
-
-
Analyze the data to determine the effects of DCVC on various parameters of mitochondrial respiration.
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Overview of the DCVC mechanism of action in renal cells.
Caption: Experimental workflow for studying DCVC nephrotoxicity in vitro.
Caption: Key signaling pathways modulating DCVC-induced renal cell fate.
Conclusion
The mechanism of action of DCVC in renal cells is a complex process initiated by its bioactivation to a reactive species. This leads to a multi-faceted cellular response characterized by mitochondrial dysfunction and oxidative stress, ultimately culminating in either apoptosis or necrosis. The balance between these cell death modalities is influenced by the severity of the insult and is modulated by intracellular signaling pathways, notably the pro-survival Akt pathway and the damage-perpetuating PKC-α pathway. A thorough understanding of these mechanisms is crucial for the development of strategies to mitigate the nephrotoxic effects of DCVC and related environmental contaminants, as well as for the broader field of drug-induced kidney injury. Further research into the upstream regulators and downstream effectors of the key signaling pathways will provide more precise targets for therapeutic intervention.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase B/Akt modulates nephrotoxicant-induced necrosis in renal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt activation improves oxidative phosphorylation in renal proximal tubular cells following nephrotoxicant injury - PMC [pmc.ncbi.nlm.nih.gov]
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and a key metabolite of the widespread environmental contaminant trichloroethylene (TCE). Understanding its formation, chemical properties, and mechanism of toxicity is critical for toxicology, environmental science, and drug development safety assessment. This guide provides an in-depth overview of the historical discovery of DCVC, detailed protocols for its chemical synthesis, a summary of its physicochemical and toxicological properties, and a visualization of its bioactivation pathway.
Discovery and Historical Context
The discovery of S-(1,2-Dichlorovinyl)-L-cysteine is intrinsically linked to the study of trichloroethylene (TCE), a solvent first synthesized in 1864 and widely adopted for industrial use as a degreaser after World War I[1]. For decades, the primary metabolic pathway of TCE was understood to be cytochrome P450-dependent oxidation in the liver, leading to metabolites such as trichloroacetic acid and trichloroethanol[1].
However, further research into TCE's specific organ toxicity, particularly its potent effects on the kidneys, revealed a secondary, crucial metabolic route: the glutathione (GSH) conjugation pathway[2]. It was discovered that TCE is conjugated with glutathione and subsequently metabolized to DCVC[1]. This metabolite, rather than the parent compound, was identified as the primary agent responsible for the severe renal tubular necrosis observed in animal studies[1][3]. DCVC is formed via a dichlorovinyl glutathione intermediate, which is then cleaved by dipeptidases[1]. This discovery shifted the toxicological focus towards understanding the bioactivation and specific cellular targets of this highly reactive cysteine conjugate.
Chemical and Physical Properties
The fundamental properties of DCVC are essential for its handling, analysis, and the study of its biological interactions.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl₂NO₂S | [4] |
| Molecular Weight | 216.08 g/mol | [4] |
| IUPAC Name | (2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid | [4] |
| CAS Number | 627-72-5 | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, Methanol, and Water | [1] |
| InChIKey | PJIHCWJOTSJIPQ-AGFFZDDWSA-N | [4] |
Toxicological Data
DCVC exhibits significant acute toxicity, with the kidney being the primary target organ. The lethal dose 50% (LD50) is a key measure of this acute toxicity.
| Species | Route of Administration | LD50 Value | Effect | Source |
| Rat | Not Specified (likely oral/IP) | 66-83 mg/kg | Renal necrosis and lethality | [1] |
| Mouse | Intraperitoneal | 15-30 mg/kg | Severe acute pancreatitis (non-LD50) | [5] |
Synthesis of S-(1,2-Dichlorovinyl)-L-cysteine
The synthesis of DCVC is a critical process for enabling further toxicological and mechanistic research. The following protocol is based on a well-established method involving the reaction of L-cysteine with trichloroethylene in a basic environment.
Experimental Protocol: Synthesis via Disodium Cysteine
This method relies on the deprotonation of both the thiol and carboxylic acid groups of cysteine in liquid ammonia, followed by nucleophilic attack on trichloroethylene.
Materials and Reagents:
-
L-cysteine
-
Sodium metal
-
Liquid ammonia (anhydrous)
-
Trichloroethylene (TCE)
-
Deionized water
-
Acetic acid (or other suitable acid for neutralization)
-
Ethanol or Methanol
Procedure:
-
Preparation of Disodium Cysteine: In a three-necked flask equipped with a dry ice condenser and a stirrer, carefully add liquid ammonia. While stirring, add small, clean pieces of sodium metal until a persistent blue color indicates the presence of solvated electrons.
-
Slowly add L-cysteine to the stirring solution. The blue color will dissipate as the sodium reacts with the thiol and carboxylic acid protons of cysteine to form the disodium cysteine salt. Continue adding L-cysteine until the blue color just disappears.
-
Reaction with Trichloroethylene: To the resulting suspension of disodium cysteine in liquid ammonia, add approximately one molecular equivalent of trichloroethylene dropwise. The reaction is typically rapid.
-
Ammonia Evaporation: After the addition of TCE is complete, allow the liquid ammonia to evaporate under a stream of nitrogen or in a well-ventilated fume hood.
-
Workup and Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water.
-
Acidification: Carefully acidify the aqueous solution to approximately pH 5 using acetic acid. The product, S-(1,2-dichlorovinyl)-L-cysteine, is relatively insoluble at this pH and will precipitate out of the solution.
-
Isolation and Purification: Collect the crude precipitate by filtration. The yield can be increased by adding ethanol or methanol to the aqueous solution post-acidification to further decrease the product's solubility.
-
The crude product can be recrystallized from hot water, followed by the addition of alcohol, to achieve higher purity.
Expected Yield: 65% to 75%.
Bioactivation and Mechanism of Toxicity
The toxicity of DCVC is not caused by the molecule itself, but by its metabolic activation within the body, primarily in the proximal tubules of the kidney. This bioactivation pathway is the critical initiating step in its pathogenic cascade.
Signaling Pathway: DCVC Bioactivation
The primary pathway for DCVC's bioactivation involves the enzyme cysteine conjugate β-lyase (CCBL)[2]. This enzyme cleaves the C-S bond, releasing ammonia, pyruvate, and a highly reactive thiol: 1,2-dichlorovinylthiol (DCVT). This unstable thiol can spontaneously rearrange to form a reactive thionoketene, which readily acylates cellular macromolecules such as proteins and nucleic acids. This covalent modification disrupts cellular function, leading to mitochondrial dysfunction, oxidative stress, lipid peroxidation, and ultimately, apoptotic or necrotic cell death[2].
Caption: Bioactivation pathway of DCVC leading to cellular toxicity.
Experimental Workflow: Investigating DCVC-Induced Cytotoxicity
A typical workflow to study the cytotoxic effects of DCVC in a cell-based model, such as human renal proximal tubule cells, involves several key steps.
Caption: Workflow for assessing DCVC cytotoxicity in vitro.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the comparative toxicity of S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-homocysteine and 1,1,2-trichloro-3,3,3-trifluoro-1-propene in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-(1,2-Dichlorovinyl)-L-cysteine | C5H7Cl2NO2S | CID 5473611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
The Core Biochemical Pathways Disrupted by S-1,2-dichlorovinyl-L-cysteine (DCVC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biochemical pathways affected by the nephrotoxic and cytotoxic compound S-1,2-dichlorovinyl-L-cysteine (DCVC). DCVC is a well-studied toxicant that serves as a model compound for understanding chemically-induced cellular injury. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways and experimental workflows to support further research and drug development efforts.
Bioactivation and Metabolic Pathways of DCVC
The toxicity of DCVC is intrinsically linked to its metabolic activation into highly reactive intermediates. The primary and alternative bioactivation pathways are outlined below.
Primary Bioactivation via Cysteine S-conjugate β-lyase
The major pathway for DCVC bioactivation is through a β-elimination reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, cysteine S-conjugate β-lyase. This enzymatic action results in the formation of ammonia, pyruvate, and a highly electrophilic thiol, which can rearrange to form reactive species like thioketenes. These reactive intermediates can then covalently bind to cellular macromolecules, initiating cellular damage.
Alternative Bioactivation Pathways
In addition to the primary β-lyase pathway, alternative metabolic routes have been proposed, including sulphoxidation by flavin-containing monooxygenases (FMOs) and N-glutamylation, which represents a novel metabolic pathway.[1][2]
Cellular Stress Response Pathways
Exposure to DCVC triggers a multi-faceted cellular stress response, involving several key signaling pathways aimed at mitigating damage and restoring homeostasis.
Nrf2-Mediated Antioxidant Response
DCVC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1][3] This response is initiated at low micromolar concentrations of DCVC.[1] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes.
Integrated Stress Response and p53 Activation
At higher concentrations, DCVC triggers an ATF4-mediated integrated stress response and activates the p53 signaling pathway.[1] The integrated stress response is a conserved signaling network that cells activate in response to a variety of stresses, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. The activation of p53 suggests the induction of DNA damage and cell cycle arrest or apoptosis.
Mitochondrial Dysfunction
Mitochondria are a primary target of DCVC-induced toxicity. Exposure to DCVC leads to a significant decrease in mitochondrial respiration and a subsequent depletion of intracellular ATP levels.[4] This mitochondrial dysfunction is a key contributor to the overall cellular injury.
Oxidative Stress and Lipid Peroxidation
DCVC induces significant oxidative stress, characterized by the depletion of intracellular reduced glutathione (GSH) and an increase in the production of reactive oxygen species (ROS).[5] This imbalance leads to lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. A key marker of lipid peroxidation, malondialdehyde (MDA), is elevated in a dose-dependent manner following DCVC exposure.[5]
Akt Signaling Pathway in DCVC-Induced Nephrotoxicity
The Akt signaling pathway plays a crucial role in cell survival and is implicated in DCVC-induced injury to renal proximal tubule cells (RPTCs). Studies have shown that DCVC exposure leads to a decrease in Akt activity.[4] Inhibition of Akt exacerbates DCVC-induced decreases in mitochondrial respiration and ATP content, while activation of Akt has a protective effect.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of DCVC on various biochemical parameters.
Table 1: Effects of DCVC on Renal Cell Parameters
| Parameter | Cell Type/Model | DCVC Concentration | Effect | Reference |
| Cell Viability (IC50) | RPTEC/TERT1 cells | 30 µM (1,2-trans-DCVC) | 50% reduction in cell viability | [1] |
| RPTEC/TERT1 cells | >125 µM (1,2-cis-DCVC) | Minimal effect on cell viability | [1] | |
| Mitochondrial Respiration | RPTC | 0.2 mM | 51% of control levels | [4] |
| Intracellular ATP | RPTC | 0.2 mM | 57% of control levels | [4] |
| Blood Urea Nitrogen (BUN) | Male NMRI mice | 2.5-500 mg/kg (i.p.) | Dose-dependent increase | [5] |
| Reduced Glutathione (GSH) | Male NMRI mice renal cortex | 2.5-500 mg/kg (i.p.) | Time- and dose-dependent depletion | [5] |
| Malondialdehyde (MDA) | Male NMRI mice renal cortex | 2.5-500 mg/kg (i.p.) | Dose-dependent increase | [5] |
| Naive mice renal cortical slices | 0-125 µg/ml | Concentration-dependent increase | [5] |
Table 2: DCVC-Induced Cellular Stress Responses
| Pathway | Cell Type/Model | Effective DCVC Concentration | Response | Reference |
| Nrf2-mediated antioxidant response | RPTEC/TERT1 cells | Starting at 3 µM | Upregulation of Nrf2 pathway genes | [1][3] |
| ATF4-mediated integrated stress response | RPTEC/TERT1 cells | Starting at 30 µM (1,2-trans-DCVC) | Activation of the integrated stress response | [1] |
| p53-mediated responses | RPTEC/TERT1 cells | Starting at 30 µM (1,2-trans-DCVC) | Activation of p53 signaling | [1] |
Detailed Experimental Protocols
Measurement of Cysteine S-conjugate β-lyase Activity with DCVC
This protocol is adapted for measuring β-lyase activity in tissue samples using DCVC as the substrate. The assay measures the formation of pyruvate.
Materials:
-
Tissue homogenate (e.g., kidney or liver cytosol)
-
DCVC solution (50 mM in 100 mM Tris-HCl, pH 8.5)
-
1 M Potassium phosphate buffer, pH 7.2
-
1 mM α-keto-γ-methiolbutyrate
-
1 mM α-ketoglutarate
-
2,4-Dinitrophenylhydrazine (DNPH) reagent
-
Toluene
-
Potassium hydroxide (KOH) in ethanol
-
Spectrophotometer
Procedure:
-
In a 0.5 ml microcentrifuge tube, combine:
-
5 µl of 1 M potassium phosphate buffer, pH 7.2
-
10 µl of 50 mM DCVC solution
-
2.5 µl of 1 mM α-keto-γ-methiolbutyrate
-
2.5 µl of 1 mM α-ketoglutarate
-
25 µl of deionized water
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µl of the tissue homogenate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 50 µl of DNPH reagent.
-
Incubate at room temperature for 10 minutes.
-
Extract the pyruvate-dinitrophenylhydrazone by adding 250 µl of toluene and vortexing.
-
Centrifuge to separate the phases.
-
Transfer 200 µl of the toluene layer to a new tube containing 200 µl of 2.5 M KOH in 80% ethanol.
-
Vortex and centrifuge.
-
Measure the absorbance of the aqueous (lower) layer at 445 nm.
-
Calculate the amount of pyruvate formed using a standard curve.
LC-MS/MS Method for the Detection of DCVC-Induced DNA Adducts
This protocol provides a general framework for the detection and quantification of DCVC-DNA adducts using liquid chromatography-tandem mass spectrometry.
Materials:
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system with a C18 column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Internal standard (e.g., a stable isotope-labeled version of the expected adduct)
Procedure:
-
DNA Isolation: Isolate genomic DNA from DCVC-treated cells or tissues using a commercial kit.
-
DNA Hydrolysis:
-
Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.
-
Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample onto the LC-MS/MS system.
-
Separate the nucleosides using a gradient elution with mobile phases A and B.
-
Perform mass spectrometric analysis in positive ion mode using selected reaction monitoring (SRM) to detect the specific parent-to-fragment ion transitions for the expected DCVC-DNA adducts and the internal standard.
-
-
Quantification: Quantify the amount of DCVC-DNA adducts by comparing the peak area of the analyte to that of the internal standard and using a standard curve.
Assessment of Apoptosis and Necrosis by Flow Cytometry
This protocol uses Annexin V and propidium iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells.
Materials:
-
DCVC-treated and control cells
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of propidium iodide to 100 µl of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Mandatory Visualizations
Experimental Workflow for Assessing DCVC-Induced Nephrotoxicity in a Mouse Model
Logical Relationship of DCVC's Effects on Cellular Pathways
References
- 1. Development and application of an LC-MS/MS method for the detection of the vinyl chloride-induced DNA adduct N(2),3-ethenoguanine in tissues of adult and weanling rats following exposure to [(13)C(2)]-VC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome-wide changes in gene expression, splicing, and lncRNAs in response to a live attenuated dengue virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Toxicokinetics and Metabolism of S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene (TCE) and dichloroacetylene. Its toxicity is intrinsically linked to its metabolic activation within the kidney, primarily in the proximal tubules. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and metabolism of DCVC, including its absorption, distribution, metabolism, and excretion (ADME). We present available quantitative toxicokinetic data, detailed experimental methodologies for its study, and visual representations of its metabolic pathways and experimental workflows to serve as a valuable resource for researchers in toxicology and drug development.
Toxicokinetics of DCVC
The toxicokinetics of DCVC, which describes its movement into, through, and out of the body, is crucial for understanding its target organ toxicity. While comprehensive data across multiple species are limited, studies in rats have provided initial insights into its disposition.
Absorption and Distribution
Following administration, DCVC is rapidly cleared from the plasma. In male Fischer 344 rats, more than 99% of DCVC was cleared from plasma within 2.5 hours after either intravenous or intraperitoneal injection. The kidney is the primary organ for the accumulation of DCVC and its metabolites, which is consistent with its selective nephrotoxicity. Studies have also shown that DCVC can be taken up into the brain.[1] The transport of DCVC into renal proximal tubular cells is mediated by both sodium-dependent and independent processes.[2]
Quantitative Toxicokinetic Parameters
Quantitative data on the toxicokinetics of DCVC are sparse in the literature. The following table summarizes the available data.
| Parameter | Species | Value | Route of Administration | Reference |
| Initial Half-life (t½) | Rat (Fischer 344) | 2.0 hours ([³⁵S]DCVC) | Intravenous/Intraperitoneal | |
| Rat (Fischer 344) | 2.8 hours ([¹⁴C]DCVC) | Intravenous/Intraperitoneal | ||
| Apparent Km (Uptake) | Rat (Proximal Tubules) | 46 µM (Component 1) | In vitro | [2] |
| Rat (Proximal Tubules) | 2080 µM (Component 2) | In vitro | [2] | |
| Apparent Vmax (Uptake) | Rat (Proximal Tubules) | 0.21 nmol/mg·min (Component 1) | In vitro | [2] |
| Rat (Proximal Tubules) | 7.3 nmol/mg·min (Component 2) | In vitro | [2] |
Further research is needed to determine other key toxicokinetic parameters such as bioavailability, volume of distribution, and clearance rates in various species.
Metabolism of DCVC
The metabolism of DCVC is a double-edged sword, involving both bioactivation pathways that lead to toxic reactive intermediates and detoxification pathways that facilitate its elimination. The balance between these pathways is a critical determinant of DCVC's nephrotoxic potential.
Bioactivation Pathways
The primary mechanism of DCVC-induced toxicity is its bioactivation by the enzyme cysteine S-conjugate β-lyase , which is highly expressed in the renal proximal tubules.[3][4][5][6][7] This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond and generating a reactive thiol, 1,2-dichlorovinylthiol, which can rearrange to form highly electrophilic species such as chlorothioketene.[2] These reactive intermediates can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, mitochondrial damage, and ultimately, cell death.[8]
Another bioactivation pathway involves the oxidation of DCVC by flavin-containing monooxygenase 3 (FMO3) to form S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS), a reactive Michael acceptor.[9][10] DCVCS can also contribute to cellular damage through adduction to proteins.[9]
Detoxification Pathways
The main detoxification pathway for DCVC is N-acetylation , which converts DCVC to N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC).[11] This metabolite is less toxic than the parent compound and is the major urinary metabolite found in rats. N-acetyl-DCVC can be transported by the renal organic anion transport system.[2][7] While N-acetylation is a detoxification step, N-acetyl-DCVC can be deacetylated back to DCVC, creating a cycle of toxicity.[7]
The following diagram illustrates the major metabolic pathways of DCVC.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable assessment of DCVC's toxicokinetics and metabolism. Below are outlines of key experimental procedures.
In Vivo Toxicokinetic Study in Rats
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of DCVC in rats.
Methodology Details:
-
Animal Model: Male Fischer 344 rats are commonly used. Animals should be acclimatized before the study.
-
Dosing: Radiolabeled DCVC ([¹⁴C] or [³⁵S]) is often used to trace the compound and its metabolites. Administration can be intravenous (i.v.) via the tail vein or intraperitoneal (i.p.).
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) from the retro-orbital sinus or other appropriate sites into heparinized tubes.[9][12][13] Plasma is separated by centrifugation.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to assess excretion.
-
Sample Analysis: Total radioactivity in plasma, urine, and feces is determined by liquid scintillation counting. Metabolite profiles are analyzed using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software and modeling approaches (e.g., non-compartmental analysis).
In Vitro Metabolism in Rat Kidney Slices
This protocol outlines the use of precision-cut kidney slices to study the metabolism and toxicity of DCVC in its primary target organ.[11][14][15][16]
Methodology Details:
-
Tissue Preparation: Kidneys are harvested from euthanized rats and precision-cut into thin slices (typically 200-300 µm) using a Krumdieck or similar tissue slicer.[11][15]
-
Incubation: Slices are incubated in a physiological buffer (e.g., Krebs-Henseleit) gassed with 95% O₂ / 5% CO₂ at 37°C. DCVC is added to the incubation medium at various concentrations.
-
Toxicity Assessment: Cell viability can be assessed by measuring the leakage of lactate dehydrogenase (LDH) into the medium.
-
Metabolism Assessment: If radiolabeled DCVC is used, covalent binding to proteins can be quantified. The formation of metabolites in the tissue slices and the incubation medium is analyzed by HPLC-MS/MS.
-
Inhibitor Studies: To investigate the role of specific enzymes, inhibitors such as aminooxyacetic acid (for β-lyase) can be co-incubated with DCVC.
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of DCVC and its metabolites in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the analysis of DCVC and its metabolites due to its high selectivity and sensitivity.[17][18][19][20][21]
-
Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile) is a common method for extracting DCVC and its metabolites from plasma, urine, and tissue homogenates.
-
Chromatography: Reversed-phase chromatography is typically used for separation. The choice of column (e.g., C18) and mobile phases (e.g., water and acetonitrile with formic acid) is optimized to achieve good separation of the analytes.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DCVC and its metabolites are monitored for quantification. Stable isotope-labeled internal standards are used to ensure accuracy and precision.
Conclusion and Future Directions
The toxicokinetics and metabolism of DCVC are complex and central to its nephrotoxicity. Bioactivation by cysteine S-conjugate β-lyase and FMO3 in the kidney leads to the formation of reactive intermediates that cause cellular damage. N-acetylation serves as a primary detoxification pathway.
While progress has been made in understanding these processes, significant knowledge gaps remain. Future research should focus on:
-
Comprehensive Toxicokinetic Profiling: A more complete understanding of the ADME of DCVC in different species is needed, including the determination of bioavailability, volume of distribution, and clearance.
-
Identification of All Metabolites: Further studies are required to identify and characterize all metabolites of DCVC to create a complete metabolic map.
-
Elucidation of Transporter Roles: The specific transporters involved in the uptake and efflux of DCVC and its metabolites in the kidney and other organs need to be fully characterized.
-
Human Relevance: Extrapolating the findings from animal and in vitro studies to humans is crucial for risk assessment.
A deeper understanding of the toxicokinetics and metabolism of DCVC will be invaluable for assessing the risks associated with exposure to its parent compounds and for the development of potential therapeutic strategies to mitigate its toxicity.
References
- 1. Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. sketchviz.com [sketchviz.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. dot | Graphviz [graphviz.org]
- 7. N-acetyl S-(1,2-dichlorovinyl)-L-cysteine produces a similar toxicity to S-(1,2-dichlorovinyl)-L-cysteine in rabbit renal slices: differential transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. N-Acetyl-l-cysteine and aminooxyacetic acid differentially modulate trichloroethylene reproductive toxicity via metabolism in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardized Protocol for the Preparation of Precision-Cut Kidney Slices: A Translational Model of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. idexxbioanalytics.com [idexxbioanalytics.com]
- 14. Optimization of long-term incubation of precision-cut kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.rug.nl [pure.rug.nl]
- 16. Ex vivo kidney slice preparations as a model system to study signaling cascades in kidney epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lar.fsu.edu [lar.fsu.edu]
- 18. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. google.com [google.com]
- 20. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 21. ShinyGO 0.85 [bioinformatics.sdstate.edu]
The Research Trajectory of a Notorious Nephrotoxin: S-(1,2-dichlorovinyl)-L-cysteine
An In-depth Examination of the Discovery, Mechanistic Understanding, and Experimental Investigation of a Key Trichloroethylene Metabolite
Foreword
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) stands as a significant metabolite of the widely used industrial solvent, trichloroethylene (TCE). Its history is deeply intertwined with our understanding of how seemingly inert parent compounds can be bioactivated into potent toxicants. This technical guide provides a comprehensive overview of the research history of DCVC, from its initial discovery to the detailed elucidation of its mechanisms of toxicity. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's toxicological profile, the experimental approaches used to study it, and the cellular pathways it perturbs.
A Historical Perspective: From Solvent to Specific Toxicant
The story of DCVC begins with the extensive industrial use of trichloroethylene as a degreasing agent. Early toxicological studies of TCE focused primarily on its narcotic effects and hepatotoxicity. However, a growing body of evidence in the mid-20th century pointed towards renal toxicity in animals exposed to TCE. This led researchers to investigate the metabolic fate of TCE, suspecting that a metabolite, rather than the parent compound, was responsible for the kidney damage.
The critical breakthrough came with the identification of the glutathione (GSH) conjugation pathway as a key metabolic route for TCE.[1][2] This pathway, primarily occurring in the liver, leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG). Subsequent processing of DCVG by γ-glutamyltransferase and dipeptidases yields DCVC.[2]
Early synthesis of DCVC was crucial for confirming its toxic potential. A patented method from 1959 describes the reaction of sodium with cysteine or cystine in liquid ammonia to produce disodium cysteine, which is then reacted with trichloroethylene to yield the sodium salt of S-(1,2-dichlorovinyl)-cysteine. Acidification then produces the final compound.
The acute toxicity of DCVC was soon characterized in a variety of animal models, including calves, dogs, cats, rabbits, guinea pigs, turkeys, rats, and mice, establishing the proximal tubules of the kidney as the primary target.[3]
The Molecular Culprit: Bioactivation and Mechanism of Toxicity
The toxicity of DCVC is not inherent to the molecule itself but arises from its metabolic activation to highly reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation:
-
Cysteine S-conjugate β-lyase (C-S lyase): This pyridoxal 5'-phosphate-dependent enzyme, found in high concentrations in the renal proximal tubules, cleaves the C-S bond of DCVC. This cleavage generates a reactive thiol, 1,2-dichlorovinylthiol, which is unstable and rearranges to form highly electrophilic intermediates such as chlorothioketene and chlorothionoacetyl chloride. These reactive species can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[1]
-
Flavin-containing monooxygenases (FMOs): These enzymes, also present in the kidney, catalyze the S-oxidation of DCVC to produce S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS).[3] DCVCS is a potent Michael acceptor and a more potent nephrotoxicant than DCVC itself.[3] Its electrophilic nature allows it to react with nucleophilic residues in proteins, particularly cysteine thiols, leading to protein modification and loss of function.[3]
The bioactivation of DCVC is a critical event in its toxicity, and the localization of the activating enzymes, particularly C-S lyase, in the renal proximal tubules explains the organ-specific toxicity of this compound.
Cellular Consequences: Signaling Pathways Disrupted by DCVC
The covalent modification of cellular macromolecules by DCVC's reactive metabolites triggers a cascade of events that culminate in cell death. The two most prominent signaling pathways implicated in DCVC toxicity are apoptosis and oxidative stress.
Induction of Apoptosis
DCVC is a potent inducer of apoptosis, or programmed cell death, in renal proximal tubular cells and other cell types. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are activated.
-
Intrinsic Pathway: DCVC causes mitochondrial dysfunction, characterized by increased mitochondrial proton leak and dissipation of the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspases, caspase-3 and -7.
-
Extrinsic Pathway: DCVC can also stimulate the activity of caspase-8, a key initiator caspase in the extrinsic pathway, suggesting the involvement of death receptor signaling. Crosstalk between the two pathways has been observed, with the cleavage of Bid (tBid) by caspase-8 amplifying the mitochondrial-mediated apoptotic signal.
dot
Caption: DCVC-induced apoptosis signaling pathways.
Induction of Oxidative Stress
DCVC exposure leads to a significant increase in oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of cellular antioxidants. This imbalance results from:
-
Mitochondrial Dysfunction: The damaged mitochondria become a primary source of ROS production.
-
Direct Enzyme Inhibition: The reactive metabolites of DCVC can directly inhibit antioxidant enzymes by covalently modifying their cysteine residues.
-
Depletion of Glutathione: The conjugation of TCE to GSH to form the precursor of DCVC can deplete cellular GSH stores, impairing the cell's primary defense against oxidative stress.
The resulting oxidative stress contributes to lipid peroxidation, DNA damage, and further protein modification, exacerbating the apoptotic signaling and leading to necrotic cell death at higher concentrations.
dot
Caption: Experimental workflow for studying DCVC-induced oxidative stress.
Quantitative Analysis of DCVC Toxicity
The toxic effects of DCVC have been quantified in numerous studies, providing valuable data for risk assessment.
| Parameter | Species/System | Value | Reference |
| LD50 | Rat | 66-83 mg/kg | [4] |
| Cytotoxicity (LDH release) | Human renal proximal tubule cells | Significant at 100 µM after 24h | [2] |
| Apoptosis Induction | Human proximal tubular cells | Observed at 10 µM after 2h | |
| Transport Km (high affinity) | Rat kidney proximal tubules | 46 µM | [5] |
| Transport Vmax (high affinity) | Rat kidney proximal tubules | 0.21 nmol/mg·min | [5] |
| Transport Km (low affinity) | Rat kidney proximal tubules | 2080 µM | [5] |
| Transport Vmax (low affinity) | Rat kidney proximal tubules | 7.3 nmol/mg·min | [5] |
Experimental Protocols for aSeminal DCVC Research
A variety of experimental protocols have been employed to investigate the toxicity of DCVC. Below are outlines of key methodologies.
Synthesis of S-(1,2-dichlorovinyl)-L-cysteine
-
Principle: Based on the method described in US Patent 2,890,246, this synthesis involves the reaction of L-cysteine with trichloroethylene in the presence of a strong base.
-
Protocol:
-
Dissolve L-cysteine in liquid ammonia.
-
Add metallic sodium in small portions until a persistent blue color is obtained, indicating the formation of the sodium salt of cysteine.
-
Add trichloroethylene dropwise to the reaction mixture.
-
Allow the ammonia to evaporate.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate S-(1,2-dichlorovinyl)-L-cysteine.
-
Recrystallize the product from hot water.
-
Cell Culture and Cytotoxicity Assays
-
Cell Lines: Primary cultures of renal proximal tubular cells from various species (rat, rabbit, human) are the most relevant models. Immortalized cell lines such as the human kidney cell line (HK-2) are also used.
-
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release):
-
Plate cells in 96-well plates and allow them to adhere.
-
Treat cells with various concentrations of DCVC for desired time points.
-
Collect the cell culture supernatant.
-
Measure the activity of LDH in the supernatant using a commercially available kit that measures the conversion of a lactate substrate to pyruvate, coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Lyse the remaining cells to measure the maximum LDH release.
-
Calculate the percentage of LDH release as (supernatant LDH / (supernatant LDH + lysate LDH)) * 100.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with DCVC.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Caspase Activity Assays:
-
Treat cells with DCVC.
-
Lyse the cells to release cellular contents.
-
Add a luminogenic or fluorogenic substrate for the caspase of interest (e.g., Caspase-3, -8, -9).
-
Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.
-
Oxidative Stress Assays
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Load cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Treat the cells with DCVC.
-
Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometry. The oxidation of H2DCF to the highly fluorescent DCF is proportional to the amount of ROS.
-
-
Glutathione (GSH) Measurement:
-
Treat cells with DCVC.
-
Lyse the cells.
-
Measure the total GSH and oxidized GSH (GSSG) levels using a commercially available kit, often based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of oxidative stress.
-
Conclusion and Future Directions
The research into S-(1,2-dichlorovinyl)-L-cysteine has provided a paradigm for understanding the bioactivation of xenobiotics and the mechanisms of target organ toxicity. From its identification as a metabolite of trichloroethylene to the detailed elucidation of the signaling pathways it disrupts, the study of DCVC has significantly advanced the field of toxicology.
Future research in this area may focus on:
-
Identifying specific protein targets of DCVC's reactive metabolites: This will provide a more detailed understanding of the molecular events that initiate cellular dysfunction.
-
Developing biomarkers of DCVC exposure and toxicity: This will aid in the assessment of human health risks associated with trichloroethylene exposure.
-
Investigating the potential for therapeutic interventions: Strategies to inhibit the bioactivation of DCVC or to mitigate its downstream effects could be explored to protect against trichloroethylene-induced nephrotoxicity.
The comprehensive body of research on S-(1,2-dichlorovinyl)-L-cysteine serves as a critical resource for toxicologists, pharmacologists, and drug development professionals, offering valuable insights into the complex interplay between metabolism, chemical reactivity, and cellular injury.
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Chapter 1: Biotransformation of Trichloroethylene to DCVC
An in-depth technical guide on S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a critical metabolite of the widespread environmental contaminant trichloroethylene (TCE), is presented for researchers, scientists, and drug development professionals. This document details the biotransformation of TCE to DCVC, its mechanisms of toxicity, and the key signaling pathways involved, supported by quantitative data and experimental methodologies.
Trichloroethylene (TCE) is a prevalent environmental and industrial contaminant. Its toxicity is largely attributed to its metabolic products. While the major metabolic route for TCE is cytochrome P450-mediated oxidation, a secondary but highly toxic pathway involves conjugation with glutathione (GSH). This pathway is responsible for the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a key metabolite implicated in renal toxicity.
The formation of DCVC occurs in a multi-step process:
-
Glutathione Conjugation: TCE is first conjugated with GSH, a reaction catalyzed by glutathione S-transferases (GSTs), to form S-(1,2-dichlorovinyl)glutathione (DCVG).
-
Enzymatic Cleavage: DCVG is subsequently metabolized by γ-glutamyltransferase and dipeptidases, which cleave the glutamate and glycine residues, respectively.
-
Final Metabolite: This enzymatic processing yields the stable cysteine conjugate, DCVC, which is then transported to the kidneys.[1]
Chapter 2: Bioactivation and Mechanisms of DCVC-Induced Toxicity
DCVC itself is a proximate toxicant that requires further metabolic activation within the kidney to exert its cytotoxic effects.[2] The primary mechanisms of toxicity are centered around bioactivation into a reactive species that targets cellular macromolecules, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death.
Bioactivation by Cysteine Conjugate β-lyase (CCBL): The principal bioactivation pathway for DCVC in the renal proximal tubule is metabolism by the enzyme cysteine conjugate β-lyase (CCBL). This enzyme cleaves the C-S bond of DCVC, generating a highly reactive thiol, chlorothioketene. This unstable intermediate can covalently bind to cellular proteins and nucleic acids, disrupting their function and initiating cellular injury.[2] The use of β-lyase inhibitors, such as aminooxyacetic acid (AOAA), has been shown to mitigate DCVC-induced toxicity in some experimental models.[3][4]
Alternative Bioactivation Pathways: Besides the CCBL pathway, DCVC can be metabolized by flavin-containing monooxygenase (FMO) to produce DCVC sulfoxide (DCVCS), another reactive metabolite that contributes to cellular injury.[5] Additionally, DCVC can be N-acetylated to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC). NAcDCVC is transported by the organic anion system and must be deacetylated before it can be activated by β-lyase, contributing to the specific targeting of renal proximal tubules.[3]
Core Toxicological Mechanisms:
-
Mitochondrial Dysfunction: Mitochondria are a primary target of DCVC. The reactive metabolites generated from DCVC bioactivation compromise mitochondrial integrity, leading to a decline in cellular energy status, perturbation of glucose metabolism, and an increase in mitochondrial peroxide production.[2][6][7][8] This mitochondrial damage is a critical initiating event in the apoptotic cell death cascade.
-
Oxidative Stress and Lipid Peroxidation: DCVC exposure leads to a time- and dose-dependent depletion of intracellular reduced glutathione (GSH), a key cellular antioxidant.[4] The resulting imbalance in the cellular redox state promotes oxidative stress, characterized by the formation of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing damage to cellular membranes.[4]
-
Apoptosis: DCVC is a potent inducer of apoptosis, or programmed cell death.[9] This process is initiated by mitochondrial damage and involves the activation of a cascade of cysteine proteases known as caspases.
Chapter 3: Key Signaling Pathways in DCVC Toxicity
The cellular response to DCVC involves the activation of specific signaling pathways that mediate inflammation, stress responses, and apoptosis.
Apoptosis Signaling: DCVC-induced apoptosis proceeds primarily through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Damage: DCVC metabolites damage the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[10]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of a complex known as the apoptosome.
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[10]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[10][11]
-
Cellular Dismantling: These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and nuclear condensation.[9][12]
Inflammatory Signaling: In immune cells, DCVC has demonstrated immunomodulatory effects. In macrophage-like THP-1 cells, DCVC can suppress inflammatory responses stimulated by lipopolysaccharide (LPS).[13][14] It inhibits the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), suggesting a potential mechanism for toxicant-pathogen interaction.[13][15]
Visualizations
Chapter 4: Quantitative Toxicological Data
The toxicity of DCVC has been quantified in various experimental systems. The following tables summarize key data from in vivo and in vitro studies.
| Table 1: In Vivo Toxicity of DCVC in Mice | |
| Animal Model | Dose & Route |
| Swiss-Webster Mice | 15, 30, 75 mg/kg (i.p.) |
| Swiss-Webster Mice | 40 mg/kg (LD40), 75 mg/kg (LD90) |
| NMRI Mice | 2.5 - 500 mg/kg (i.p.) |
| Table 2: In Vitro Effects of DCVC on Cellular Models | | | :--- | :--- | :--- | Reference | | Cell Line | Concentration Range | Observed Effects | | Human Proximal Tubular (hPT) Cells | 10 - 100 µM | Induced apoptosis. |[9] | | HTR-8/SVneo Trophoblasts | 5 - 20 µM | Perturbed glucose metabolism and cellular energy status. |[6][7] | | Macrophage-like THP-1 Cells | 1 - 10 µM | Inhibited LPS-induced release of IL-1β, IL-6, and TNF-α. |[13][14] | | BeWo Trophoblasts | 5 - 50 µM | Increased H2O2 abundance, cytotoxicity, and caspase 3/7 activity. |[9][16] | | Human Proximal Tubular (hPT) Cells | ≥ 0.5 mM | Caused time- and concentration-dependent increases in LDH release. |[17] |
Chapter 5: Experimental Models and Protocols
The study of DCVC toxicity relies on a variety of established in vitro and in vivo models and specialized experimental protocols.
Cellular Models:
-
Primary Human Proximal Tubular (hPT) Cells: These are a highly relevant model for studying nephrotoxicity as they are derived directly from the primary target tissue.[5][9]
-
Human Trophoblast Cell Lines (BeWo, HTR-8/SVneo): These models are used to investigate the effects of DCVC on placental cells and potential developmental toxicity.[2][6][16]
-
Macrophage-like THP-1 Cells: Used to study the immunomodulatory and anti-inflammatory effects of DCVC.[13]
Key Experimental Protocols:
-
Synthesis of DCVC: S-(1,2-Dichlorovinyl)-L-cysteine is typically synthesized for experimental use, with purity confirmed by methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).[7]
-
Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis or late-stage apoptosis.[17][18]
-
MTT Assay: A colorimetric assay that measures the metabolic activity of mitochondria. A reduction in activity is indicative of decreased cell viability or cytotoxicity.[18][19]
-
-
Apoptosis Detection:
-
Flow Cytometry: Cells are stained with a fluorescent DNA-binding dye like propidium iodide. Apoptotic cells, which have fragmented DNA, appear as a "sub-G1" peak in the cell cycle analysis.[9]
-
Caspase Activity Assays: These assays use specific substrates that become fluorescent or colorimetric upon cleavage by active caspases (e.g., caspase-3, -7, or -9), allowing for direct quantification of their enzymatic activity.[9]
-
-
Detection of DCVC in Biological Samples:
-
Methods for detecting and quantifying xenobiotics and their metabolites in biological matrices often involve sample preparation (e.g., extraction, purification) followed by analytical techniques like mass spectrometry coupled with liquid chromatography (LC-MS).
-
-
Metabolomics and Transcriptomics:
-
Targeted Metabolomics: Used to quantify specific metabolites within key pathways (e.g., glycolysis, TCA cycle) to understand the metabolic perturbations caused by DCVC.[6]
-
RNA Sequencing (RNA-Seq): A high-throughput method to analyze the entire transcriptome of cells, revealing changes in gene expression and identifying affected signaling pathways in response to DCVC.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces progressive mitochondrial dysfunction in HTR-8/SVneo trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl S-(1,2-dichlorovinyl)-L-cysteine produces a similar toxicity to S-(1,2-dichlorovinyl)-L-cysteine in rabbit renal slices: differential transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Exposure to Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-L-cysteine Causes Compensatory Changes to Macronutrient Utilization and Energy Metabolism in Placental HTR-8/SVneo Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. N-Acetyl-L-cysteine and aminooxyacetic acid differentially modulate toxicity of the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine in human placental villous trophoblast BeWo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. youtube.com [youtube.com]
- 19. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Nephrotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxicant and a metabolite of the common environmental contaminant trichloroethylene. Its selective toxicity to the proximal tubules of the kidney has made it a subject of extensive research to understand the mechanisms of chemically induced renal injury. This technical guide provides a comprehensive overview of the primary cellular targets of DCVC, detailing the molecular pathways, experimental evidence, and methodologies used to investigate its nephrotoxic effects.
Core Cellular Targets and Mechanisms of DCVC Nephrotoxicity
The nephrotoxicity of DCVC is a multi-faceted process initiated by its selective uptake and bioactivation in renal proximal tubular cells. The primary cellular events triggered by DCVC exposure are mitochondrial dysfunction, oxidative stress, and the subsequent induction of both apoptotic and necrotic cell death pathways.
Mitochondrial Dysfunction: The Central Hub of DCVC-Induced Injury
Mitochondria are a primary and early target in DCVC-induced renal cell injury. The disruption of mitochondrial function is a critical event that precipitates a cascade of downstream detrimental effects.
Key Events in Mitochondrial Dysfunction:
-
Inhibition of Mitochondrial Respiration: DCVC and its reactive metabolites directly inhibit the activity of several dehydrogenases and components of the electron transport chain, leading to a significant decrease in mitochondrial respiration and ATP production.
-
Disruption of Mitochondrial Calcium Homeostasis: DCVC induces alterations in mitochondrial calcium (Ca2+) ion homeostasis, leading to an overload of mitochondrial Ca2+, which can trigger the opening of the mitochondrial permeability transition pore (mPTP).
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The aforementioned events culminate in the dissipation of the mitochondrial membrane potential, a key indicator of mitochondrial health and function. This loss of ΔΨm is a point of no return for the cell, committing it to either apoptosis or necrosis.
| Parameter | Experimental System | DCVC Concentration | Time Point | Observed Effect | Citation |
| Mitochondrial Respiration | Isolated rat kidney mitochondria | 100 µM | - | Inhibition of state 3 respiration | [1] |
| Mitochondrial Membrane Potential | Cultured human proximal tubule cells | 10-100 µM | 4 hours | Concentration-dependent decrease | [1] |
| Cellular ATP Levels | Cultured human proximal tubule cells | 100 µM | 4 hours | Modest depletion | [1] |
This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to quantify changes in mitochondrial membrane potential in cultured renal proximal tubule cells.
-
Cell Culture: Plate human proximal tubule (hPT) cells in a 96-well black-walled imaging plate and grow to confluence.
-
Treatment: Expose the cells to varying concentrations of DCVC (e.g., 1, 10, 100 µM) or vehicle control for the desired time period (e.g., 4, 8, 12 hours).
-
Dye Loading:
-
Prepare a loading buffer containing 200 nM TMRE in serum-free culture medium.
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the TMRE loading buffer to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove excess dye.
-
Add fresh, pre-warmed PBS or a suitable imaging buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity of DCVC-treated cells to that of vehicle-treated control cells.
-
A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Caption: DCVC bioactivation leads to mitochondrial damage, culminating in cell death.
Oxidative Stress: An Imbalance in Redox Homeostasis
DCVC exposure leads to a significant increase in oxidative stress within renal cells, characterized by the overproduction of reactive oxygen species (ROS) and the depletion of endogenous antioxidants.
Key Events in Oxidative Stress:
-
Glutathione (GSH) Depletion: DCVC and its metabolites can directly conjugate with and deplete intracellular stores of glutathione, a critical antioxidant.
-
Lipid Peroxidation: The increase in ROS leads to the peroxidation of lipids in cellular membranes, generating cytotoxic byproducts such as malondialdehyde (MDA).
-
Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress activates signaling pathways mediated by c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in both cell survival and death responses.
| Parameter | Experimental System | DCVC Dosage/Concentration | Time Point | Observed Effect | Citation |
| Renal Cortical GSH Content | Male NMRI mice (in vivo) | 500 mg/kg | 2 hours | Depletion to ~20% of control | [2] |
| Renal Cortical MDA Production | Male NMRI mice (in vivo) | 500 mg/kg | 2 hours | ~3-fold increase | [2] |
| JNK and p38 Phosphorylation | Rat renal proximal tubules | 100 µM | 30 minutes | Increased phosphorylation | [3] |
This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to measure MDA levels in kidney tissue homogenates.
-
Tissue Homogenization:
-
Excise the kidneys and place them in ice-cold PBS.
-
Homogenize a known weight of kidney cortex in ice-cold lysis buffer (e.g., 1.15% KCl) to create a 10% (w/v) homogenate.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
TBARS Reaction:
-
Prepare a reaction mixture containing the tissue supernatant, thiobarbituric acid (TBA) solution, and an acidic solution (e.g., acetic acid).
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using a known concentration of an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).
-
Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the homogenate.
-
References
The Role of Cysteine Conjugate β-Lyase in DCVC-Induced Nephrotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin, and its bioactivation is critically dependent on the enzymatic activity of cysteine conjugate β-lyase (CCBL). This technical guide provides a comprehensive overview of the pivotal role of CCBL in the molecular mechanisms of DCVC toxicity. We will delve into the enzymatic bioactivation of DCVC, the generation of reactive metabolites, and the subsequent cascade of cellular events leading to renal injury. This guide will also present quantitative data on DCVC toxicity, detailed experimental protocols for studying its effects, and a visualization of the key signaling pathways involved.
Introduction to Cysteine Conjugate β-Lyase and DCVC
Cysteine conjugate β-lyase (CCBL), a pyridoxal 5'-phosphate-dependent enzyme, plays a crucial role in the metabolism of certain xenobiotics.[1][2][3] While it participates in normal amino acid metabolism, its activity on specific cysteine S-conjugates can lead to the formation of highly reactive and toxic metabolites.[2][4] One such substrate is S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the industrial solvent trichloroethylene. The bioactivation of DCVC by CCBL is a key initiating step in its potent nephrotoxicity, primarily targeting the proximal tubule cells of the kidney.[2]
The Bioactivation Pathway of DCVC by CCBL
The toxic effects of DCVC are not caused by the compound itself, but rather by the reactive intermediates produced during its metabolism by CCBL. The enzymatic process is a β-elimination reaction that cleaves the C-S bond of DCVC.[1][2]
This reaction yields three products:
-
Pyruvate
-
Ammonia
-
A highly reactive thiol: 1,2-dichloroethenethiol
The 1,2-dichloroethenethiol is unstable and can undergo further transformations to form even more reactive species, such as chlorothioketene and thioacylating intermediates.[2][4] These electrophilic metabolites can readily react with cellular nucleophiles, including proteins, DNA, and lipids, leading to widespread cellular damage.
dot
Quantitative Analysis of DCVC Toxicity
The toxicity of DCVC is dose-dependent, and various studies have quantified its effects on renal cells and tissues. The following tables summarize key quantitative data related to CCBL activity and DCVC-induced cytotoxicity.
Table 1: Kinetic Parameters of Cysteine Conjugate β-Lyase
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Vmax/Km | Reference |
| Rat Kidney Proximal Tubular Cells | DCVC | 0.8 ± 0.2 | 2.6 ± 0.3 | 3.25 | [5] |
| Rat Kidney Distal Tubular Cells | DCVC | 1.1 ± 0.3 | 1.8 ± 0.2 | 1.64 | [5] |
Table 2: In Vitro Cytotoxicity of DCVC in Renal Proximal Tubular Cells
| Cell Type | Exposure Time (h) | DCVC Concentration (µM) | Endpoint | Result | Reference |
| Human Proximal Tubular Cells | 24 | 100 | LDH Release | Significant increase | [6] |
| Human Proximal Tubular Cells | 48 | 200 | Necrosis | Significant | [7] |
| Human Proximal Tubular Cells | 2 | 10 | Apoptosis | Significant | [6] |
| LLC-PK1 Cells | 4 | 100 | Decreased Mitochondrial Membrane Potential | Significant | [8] |
| Human Proximal Tubular Cells | 24 | 200 | ATP Depletion | ~40% | [6] |
Table 3: In Vivo Nephrotoxicity of DCVC in Rodents
| Animal Model | Dose (mg/kg) | Time Point | Biomarker | Observation | Reference |
| Rat | 30 | 24 h | Blood Urea Nitrogen (BUN) | Significant increase | [5] |
| Rat | 30 | 24 h | Histopathology | Proximal tubular necrosis | [5] |
| Mouse | 15 | 24 h | Renal Cytosolic β-lyase activity | ~50% decrease | [9] |
| Mouse | 75 | 24 h | Renal Cytosolic β-lyase activity | ~85% decrease | [9] |
Signaling Pathways in DCVC-Induced Cell Death
The covalent modification of cellular macromolecules by DCVC's reactive metabolites triggers a complex network of signaling pathways, ultimately leading to apoptosis and necrosis. Key events include mitochondrial dysfunction, activation of stress-activated protein kinases (SAPKs) like JNK, and the involvement of the tumor suppressor protein p53.
dot
Mitochondrial dysfunction is a central event in DCVC-induced toxicity.[8] The reactive metabolites can directly target mitochondrial proteins and lipids, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytosol.[8] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
The c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses, is also activated by DCVC. Activated JNK can phosphorylate and regulate the activity of proteins in the Bcl-2 family, promoting a pro-apoptotic state. Furthermore, DNA damage caused by the covalent binding of DCVC metabolites can activate the p53 tumor suppressor protein.[5][6] Activated p53 can induce the expression of pro-apoptotic genes, further amplifying the cell death signal.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of CCBL in DCVC toxicity.
Measurement of Cysteine Conjugate β-Lyase Activity
This protocol is adapted from Cooper et al. and measures the formation of pyruvate from DCVC.
Materials:
-
Tissue homogenate, cytosolic fraction, or mitochondrial fraction
-
DCVC solution (50 mM in 100 mM Tris-HCl, pH 8.0)
-
1 M Potassium phosphate buffer, pH 7.4
-
2,4-Dinitrophenylhydrazine (DNPH) solution (1 mM in 2 M HCl)
-
1.5 M NaOH
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and the enzyme source.
-
Initiate the reaction by adding the DCVC substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the DNPH solution. This solution derivatizes the pyruvate product.
-
Incubate at room temperature for 10 minutes.
-
Add NaOH to develop the color.
-
Measure the absorbance at 520 nm.
-
Calculate the amount of pyruvate formed using a standard curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, a marker of necrosis.
Materials:
-
Cultured renal cells in a 96-well plate
-
DCVC solutions of varying concentrations
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Plate reader
Procedure:
-
Treat the cells with different concentrations of DCVC for the desired time.
-
Collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant according to the kit manufacturer's instructions.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (lysed cells).
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or tissue sections
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Commercially available TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize the cells or tissue sections.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips or tissue sections and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot for Caspase-3 Cleavage
This method detects the cleavage of pro-caspase-3 into its active form, a key event in the execution phase of apoptosis.
Materials:
-
Cell lysates from control and DCVC-treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Primary antibody specific for cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against cleaved caspase-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system. An increased signal for cleaved caspase-3 in DCVC-treated samples indicates apoptosis.
dot
Conclusion
The bioactivation of DCVC by cysteine conjugate β-lyase is a critical initiating event in its nephrotoxic cascade. The generation of highly reactive electrophilic metabolites leads to widespread covalent modification of cellular macromolecules, inducing oxidative stress, mitochondrial dysfunction, and the activation of cell death signaling pathways. Understanding the central role of CCBL in DCVC toxicity is essential for risk assessment and the development of potential therapeutic interventions for haloalkene-induced renal injury. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
References
- 1. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage-induced sustained p53 activation contributes to inflammation-associated hepatocarcinogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel LC-MS approach for the detection of metabolites in DMPK studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Early Signs of DCVC-Induced Kidney Damage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early cellular and molecular indicators of kidney damage induced by S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxicant. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating nephrotoxicity and developing novel therapeutic interventions.
Early Signs of DCVC-Induced Kidney Damage: A Multi-faceted Process
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a well-established model compound for studying chemically-induced acute kidney injury. Its primary target is the proximal tubule of the nephron, where it is bioactivated to a reactive metabolite that instigates a cascade of cytotoxic events. The early signs of DCVC-induced nephrotoxicity are characterized by a combination of cellular dysfunction, oxidative stress, mitochondrial damage, and the initiation of programmed cell death pathways.
The initial insult is marked by damage to the proximal tubular epithelial cells, leading to a disruption of their normal physiological functions, such as organic ion transport. This is rapidly followed by an increase in oxidative stress, evidenced by the depletion of intracellular glutathione (GSH) and the generation of reactive oxygen species (ROS). This oxidative environment contributes to lipid peroxidation of cellular membranes, further compromising cell integrity.
Mitochondria are a key target of DCVC's toxic effects. The compound and its metabolites can impair mitochondrial respiration and lead to a decrease in ATP production, which is critical for the energy-intensive processes of the proximal tubules. Mitochondrial dysfunction also exacerbates oxidative stress and can trigger the intrinsic pathway of apoptosis.
Cell death in response to DCVC can occur through both necrosis and apoptosis. At lower concentrations or in the early stages of exposure, apoptosis, a programmed and controlled form of cell death, is often observed. At higher concentrations or with prolonged exposure, overwhelming cellular damage leads to necrosis, a more chaotic process that elicits an inflammatory response.
These early events trigger the release and increased expression of specific biomarkers that can be detected in urine and blood, often before significant changes in traditional renal function markers, such as blood urea nitrogen (BUN) and serum creatinine (sCr), are apparent.
Quantitative Biomarker Data
The following tables summarize the quantitative data from various studies on the early biomarkers of DCVC-induced kidney damage. These tables provide a comparative overview of the dose-response and time-course of these markers in different experimental models.
Table 1: In Vivo Dose-Response of Renal Injury Markers Following DCVC Administration in Mice
| Dose (mg/kg, i.p.) | Time Point | Blood Urea Nitrogen (BUN) | Histopathological Findings | Reference |
| 15 | 36 hours | Peak renal injury observed | Proximal tubular necrosis | [1] |
| 25 | 24 hours | Elevated | Not specified | [2] |
| 25 | 48 hours | Elevated | Straight proximal tubular lesion | [2] |
| 30 | 72 hours | Peak renal injury observed | Proximal tubular necrosis | [1] |
| 40 (LD40) | Time-course | Identical proximal tubular injury to 75 mg/kg | Significant tissue repair | [1] |
| 75 (LD90) | Time-course | Progressive increase leading to acute renal failure | Inhibited tissue repair, extensive necrosis | [1] |
Table 2: In Vitro Dose-Response of DCVC-Induced Toxicity in Rabbit Renal Cortical Slices
| Concentration | Time Point | Effect | Reference |
| 10⁻⁵ M (L-DCVC) | 12 hours | S3 segment lesion | [2] |
| 10⁻⁴ M (D-DCVC) | 8 hours | S3 segment lesion | [2] |
| 0.01 mM | Not specified | Organic ion transport similar to controls | [3] |
| 1 mM | Not specified | Complete inhibition of active organic ion accumulation | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study DCVC-induced kidney damage.
In Vivo Model of DCVC-Induced Nephrotoxicity in Mice
Objective: To induce acute kidney injury in mice for the evaluation of nephrotoxicity and potential therapeutic agents.
Materials:
-
Male Swiss-Webster mice (or other suitable strain), 8-10 weeks old.
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC).
-
Sterile distilled water or saline (0.9% NaCl) for injection.
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Metabolic cages for urine collection.
-
Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
DCVC Solution Preparation: On the day of injection, dissolve DCVC in sterile distilled water or saline to the desired concentration. For example, to administer a dose of 30 mg/kg in an injection volume of 10 ml/kg, prepare a 3 mg/ml solution.[1]
-
Dosing: Weigh each mouse accurately. Administer the prepared DCVC solution via intraperitoneal (i.p.) injection. A typical injection volume is 10 ml/kg of body weight.[1] Control animals should receive an equivalent volume of the vehicle (distilled water or saline).
-
Monitoring and Sample Collection:
-
Urine: House mice in metabolic cages for urine collection at specified time points (e.g., 0-12h, 12-24h, 24-48h post-injection). Centrifuge the collected urine to remove debris and store at -80°C for biomarker analysis.
-
Blood: At designated time points (e.g., 24, 48, 72 hours post-injection), collect blood from anesthetized mice via the retro-orbital sinus or by terminal cardiac puncture. Process the blood to obtain serum or plasma and store at -80°C for analysis of BUN and creatinine.
-
-
Tissue Harvesting: At the end of the experiment, euthanize the mice by an approved method. Perfuse the kidneys with ice-cold saline. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, and the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.
In Vitro DCVC Toxicity Assay in Primary Renal Proximal Tubule Cells
Objective: To assess the direct cytotoxic effects of DCVC on renal proximal tubule cells in a controlled in vitro environment.
Materials:
-
Primary renal proximal tubule epithelial cells (hPTECs or from a relevant animal species).
-
Cell culture medium (e.g., DMEM/F12 supplemented with growth factors, serum, and antibiotics).
-
Collagen-coated cell culture plates or inserts.
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC).
-
Phosphate-buffered saline (PBS).
-
Reagents for cytotoxicity assays (e.g., LDH assay kit, MTT or WST-1 assay kit).
-
Reagents for biomarker analysis (e.g., ELISA kits for KIM-1, NGAL).
Procedure:
-
Cell Culture: Culture primary renal proximal tubule cells on collagen-coated plates or inserts until they form a confluent monolayer. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
DCVC Treatment: Prepare a stock solution of DCVC in an appropriate solvent (e.g., cell culture medium). Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Exposure: Remove the old medium from the cells and wash them once with warm PBS. Add the medium containing the different concentrations of DCVC to the cells. Include a vehicle control group.
-
Incubation: Incubate the cells with DCVC for the desired time periods (e.g., 4, 8, 12, 24 hours).
-
Endpoint Analysis:
-
Cytotoxicity:
-
LDH Assay: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
-
MTT/WST-1 Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
-
Biomarker Analysis: Collect the cell culture supernatant and/or cell lysates to measure the levels of secreted or intracellular biomarkers such as KIM-1 and NGAL using ELISA.
-
Microscopy: Examine the cells under a microscope for morphological changes indicative of cytotoxicity, such as cell rounding, detachment, and blebbing.
-
Key Signaling Pathways in DCVC-Induced Kidney Damage
The nephrotoxicity of DCVC is mediated by a complex interplay of intracellular signaling pathways that are activated in response to the initial chemical insult. Understanding these pathways is crucial for identifying potential therapeutic targets.
Oxidative Stress and the Nrf2/ARE Pathway
DCVC induces significant oxidative stress in renal proximal tubule cells. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies suggest that the cellular response to DCVC involves the modulation of this pathway.
Inflammation and MAPK Signaling
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular stimuli into intracellular responses, including inflammation, apoptosis, and cell differentiation. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. In the context of kidney injury, these pathways are often activated by cellular stress and can contribute to both cell death and survival, depending on the context and duration of the stimulus.
Apoptosis Signaling
Apoptosis, or programmed cell death, is a crucial mechanism in DCVC-induced nephrotoxicity. The intrinsic (mitochondrial) pathway is particularly relevant. Mitochondrial damage caused by DCVC leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
Experimental Workflow for Assessing DCVC Nephrotoxicity
The following diagram illustrates a typical experimental workflow for investigating DCVC-induced kidney damage, from in vivo or in vitro exposure to endpoint analysis.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
Methodological & Application
Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Studies in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting studies on the effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in rodent models. DCVC, a metabolite of the common environmental contaminant trichloroethylene, is a potent and selective nephrotoxicant, making it a valuable tool for studying acute kidney injury and mechanisms of chemically induced toxicity.
I. Introduction to DCVC and its Application in Rodent Models
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is known to cause selective damage to the proximal tubules of the kidney after metabolic activation by the enzyme cysteine conjugate β-lyase.[1] Its administration to rodents provides a reproducible model of acute renal failure, which is instrumental for investigating mechanisms of nephrotoxicity, evaluating potential therapeutic interventions, and identifying biomarkers of kidney injury.
II. Quantitative Data on DCVC Administration in Mice
The following tables summarize key quantitative data derived from studies administering DCVC to mice. These values can serve as a starting point for experimental design.
Table 1: Dose-Response Relationship of DCVC-Induced Nephrotoxicity in Mice
| Parameter | Low Dose | Medium Dose | High Dose (Lethal) | Reference |
| Dosage (mg/kg, i.p.) | 15 | 30 - 40 | 75 | [2][3] |
| Time to Peak Injury | 36 hours | 72 hours | Progressive until death | [2] |
| Outcome | Renal injury followed by repair | Significant renal injury with some recovery | Acute renal failure and mortality | [2] |
| LD40 | 40 mg/kg | - | - | [2] |
| LD90 | - | - | 75 mg/kg | [2] |
Table 2: Recommended Materials for Intraperitoneal (i.p.) Injection in Mice
| Material | Specification | Reference |
| Needle Gauge | 25 - 27 G | [2] |
| Maximum Injection Volume | < 10 mL/kg | [2] |
| Vehicle | Distilled water or sterile saline | [2] |
III. Experimental Protocols
The following are detailed protocols for key experiments in a typical DCVC rodent study.
Protocol 1: Preparation and Administration of DCVC
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of DCVC powder.
-
Dissolve in a suitable vehicle, such as distilled water or sterile 0.9% saline, to the desired concentration. Ensure the final volume for injection does not exceed 10 mL/kg body weight.[2]
-
Gently warm the solution to room or body temperature to prevent discomfort to the animal.[4]
-
-
Animal Restraint:
-
Gently lift the mouse by the base of the tail.
-
Allow the mouse to grip a surface like a wire cage lid.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders to immobilize the head and forelimbs.
-
-
Intraperitoneal (i.p.) Injection:
-
Tilt the restrained mouse so its head is pointing slightly downwards. This helps to move the abdominal organs away from the injection site.[5]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][5]
-
Insert a 25-27 gauge needle with the bevel facing up at a 30-40° angle.[2][6]
-
Gently aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new injection.[5]
-
Slowly inject the DCVC solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Blood and Tissue Collection
-
Blood Collection (Terminal Procedure - Cardiac Puncture):
-
Deeply anesthetize the animal (e.g., with isoflurane or an injectable anesthetic) and confirm a lack of response to a painful stimulus (toe pinch).
-
Position the animal on its back.
-
Insert a needle attached to a syringe into the chest cavity, directed towards the heart.
-
Gently aspirate to draw blood.
-
Once the desired volume is collected, the animal must be euthanized via an approved secondary method (e.g., cervical dislocation) before consciousness is regained.
-
-
Blood Collection (Survival Procedure - Saphenous Vein): [7][8]
-
Place the mouse in a restraint tube.
-
Extend one hind leg and remove the fur over the saphenous vein if necessary.
-
Apply a small amount of petroleum jelly over the vessel to prevent blood from wicking.[8]
-
Puncture the vein with a sterile needle (e.g., 25-gauge).[8]
-
Collect the emerging blood droplets into a micro-collection tube.
-
Apply gentle pressure to the site to stop the bleeding before returning the mouse to its cage.
-
-
Kidney Tissue Collection:
-
Immediately following euthanasia, make a midline abdominal incision to expose the kidneys.
-
Carefully dissect the kidneys, removing any adhering fat and connective tissue.
-
For histopathology, fix one kidney in 10% neutral buffered formalin or 4% paraformaldehyde for at least 24 hours.[1]
-
For molecular or biochemical analysis (e.g., proteomics), wash the other kidney in ice-cold phosphate-buffered saline (PBS), snap-freeze it in liquid nitrogen, and store it at -80°C.[1]
-
Protocol 3: Assessment of Renal Function and Injury
-
Serum Biomarker Analysis:
-
Histopathological Analysis (H&E Staining): [1][11]
-
Tissue Processing: Dehydrate the formalin-fixed kidney tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 3-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through graded alcohols to water.[1][12]
-
Hematoxylin Staining: Stain with hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.[1]
-
Differentiation: Briefly dip in an acid-alcohol solution to remove excess stain.
-
Bluing: Rinse in running tap water or a bluing agent to turn the nuclei blue.
-
Eosin Staining: Counterstain with eosin for 1-3 minutes to stain the cytoplasm and extracellular matrix in shades of pink.[1]
-
Dehydration and Mounting: Dehydrate the stained sections through graded alcohols, clear in xylene, and coverslip using a mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope for evidence of tubular necrosis, loss of brush border, cast formation, and inflammatory cell infiltration, primarily in the proximal tubules.
-
Protocol 4: Proteomic Analysis of Kidney Tissue
-
Tissue Homogenization: [13]
-
Weigh a piece of frozen kidney tissue.
-
Place the tissue in a tube (e.g., a gentleMACS M Tube) with an appropriate volume of ice-cold lysis buffer (e.g., containing 8M Urea) with protease inhibitors. A common ratio is 10 mg of tissue per 1 mL of buffer.[13][14]
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., gentleMACS Dissociator) until no visible tissue pieces remain.[14]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[14]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Preparation:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
For mass spectrometry-based proteomics, an aliquot of the protein sample is typically reduced, alkylated, and digested with an enzyme like trypsin to generate peptides.
-
IV. Visualizations: Workflows and Signaling Pathways
References
- 1. 2.4. H&E Staining for Histopathology [bio-protocol.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. research.vt.edu [research.vt.edu]
- 6. uq.edu.au [uq.edu.au]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. A Comparison of Blood Collection Techniques in Mice and their Effects on Welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 12. Haematoxylin and eosin (H&E) staining for histopathology [bio-protocol.org]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common environmental contaminants trichloroethylene and hexachlorobutadiene. Administration of DCVC to mice serves as a valuable in vivo model to study acute kidney injury (AKI), mechanisms of chemically induced nephrotoxicity, and the efficacy of potential therapeutic agents. DCVC selectively targets the proximal tubules of the kidney, inducing cellular necrosis and apoptosis, leading to renal dysfunction. These application notes provide a comprehensive overview of DCVC administration in mice, including dose-response data, detailed experimental protocols, and key signaling pathways involved in its toxicity.
Data Presentation
Table 1: Dose-Response Relationship of DCVC-Induced Nephrotoxicity in Male Swiss-Webster Mice.[1]
| DCVC Dose (mg/kg, i.p.) | Outcome | Peak of Renal Injury |
| 15 | Reversible nephrotoxicity | 36 hours |
| 30 | Reversible nephrotoxicity | 72 hours |
| 40 (LD40) | Significant nephrotoxicity with 40% mortality | Not specified |
| 75 (LD90) | Severe nephrotoxicity, inhibition of tissue repair, acute renal failure, and 90% mortality | Progressive injury leading to death |
Table 2: Biochemical Markers of DCVC-Induced Nephrotoxicity in Mice
| Marker | Organ/Sample | Expected Change | Significance |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Increase | Indicator of reduced glomerular filtration rate and renal dysfunction. |
| Creatinine | Serum/Plasma | Increase | Indicator of impaired kidney function. |
| Glutathione (GSH) | Kidney Tissue | Decrease | Depletion indicates oxidative stress. |
| Malondialdehyde (MDA) | Kidney Tissue | Increase | Marker of lipid peroxidation and oxidative damage. |
| Caspase-3 Activity | Kidney Tissue | Increase | Key executioner caspase in apoptosis. |
| Phospho-JNK | Kidney Tissue | Increase | Activation of the JNK stress-activated protein kinase pathway. |
| Phospho-p38 MAPK | Kidney Tissue | Increase | Activation of the p38 stress-activated protein kinase pathway. |
| Bax/Bcl-2 Ratio | Kidney Tissue | Increase | Pro-apoptotic shift in the balance of Bcl-2 family proteins. |
Experimental Protocols
Protocol 1: DCVC Administration to Induce Acute Kidney Injury in Mice
1. Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
-
Sterile distilled water or saline (0.9% NaCl)
-
Male Swiss-Webster mice (8-10 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
2. Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
DCVC Solution Preparation:
-
On the day of injection, freshly prepare the DCVC solution.
-
Weigh the required amount of DCVC based on the desired dose and the number of animals.
-
Dissolve DCVC in sterile distilled water or saline to the desired concentration.[1] Ensure complete dissolution. For example, for a 15 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 1.5 mg/ml.
-
-
Animal Dosing:
-
Weigh each mouse immediately before injection to calculate the precise volume to be administered.
-
Administer DCVC via intraperitoneal (i.p.) injection.[1] The injection site should be in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
A typical injection volume is 10 ml/kg body weight.[1]
-
Include a control group of mice injected with the vehicle (sterile distilled water or saline) only.
-
-
Post-Administration Monitoring:
-
Monitor the animals for clinical signs of toxicity, such as lethargy, ruffled fur, and changes in behavior.
-
Ensure continued access to food and water.
-
Euthanize animals at predetermined time points (e.g., 24, 48, 72 hours) for sample collection.
-
Protocol 2: Necropsy and Kidney Tissue Collection
1. Materials:
-
Euthanasia solution (e.g., CO2, injectable anesthetic)
-
Dissection tools (scissors, forceps)
-
Phosphate-buffered saline (PBS), ice-cold
-
10% Neutral buffered formalin
-
Cryovials
-
Liquid nitrogen
2. Procedure:
-
Euthanasia: Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Blood Collection: If serum or plasma is required, collect blood via cardiac puncture immediately after euthanasia.
-
Tissue Perfusion (Optional but Recommended): Perfuse the animal with ice-cold PBS through the left ventricle to flush the blood from the kidneys.
-
Kidney Excision:
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Carefully locate and excise both kidneys.
-
Remove the adrenal glands and surrounding fatty tissue.
-
-
Tissue Processing:
-
For histopathology, place one kidney in a labeled cassette and immerse in at least 10 volumes of 10% neutral buffered formalin for 24-48 hours.
-
For biochemical assays (e.g., Western blot, enzyme activity), snap-freeze the other kidney in liquid nitrogen and store it at -80°C until analysis.
-
Protocol 3: Histopathological Analysis (Hematoxylin and Eosin Staining)
1. Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Harris's hematoxylin
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or ammonia water
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain with Harris's hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute or ammonia water for 1 minute.
-
Rinse in running tap water.
-
Counterstain with Eosin Y for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (2 changes, 3 minutes each) and 100% ethanol (2 changes, 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis: Examine the slides under a light microscope for evidence of tubular necrosis, loss of brush border, cast formation, and inflammatory cell infiltration.
Protocol 4: TUNEL Assay for Apoptosis Detection
1. Materials:
-
Paraffin-embedded kidney sections
-
TUNEL assay kit (commercially available)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TdT reaction mix
-
Fluorescent-labeled dUTP or antibody detection system
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
2. Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval: If required by the kit manufacturer, perform antigen retrieval (e.g., by heating in citrate buffer).
-
Permeabilization: Incubate sections with Proteinase K and then with a permeabilization solution.
-
TUNEL Reaction:
-
Incubate the sections with the TdT reaction mix containing TdT enzyme and labeled dUTP according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a fluorescently labeled dUTP, proceed to counterstaining.
-
If using a hapten-labeled dUTP (e.g., biotin), incubate with a fluorescently labeled streptavidin or an appropriate antibody.
-
-
Counterstaining: Stain the nuclei with a counterstain like DAPI.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Protocol 5: Western Blot for Signaling Proteins
1. Materials:
-
Frozen kidney tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Protein Extraction:
-
Homogenize frozen kidney tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying DCVC-induced nephrotoxicity in mice.
Caption: Signaling pathway of DCVC-induced apoptosis in renal proximal tubule cells.
References
Application Notes & Protocols: Establishing a DCVC In Vitro Cell Culture Model for Nephrotoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the common industrial solvent trichloroethylene.[1][2] Its primary target is the renal proximal tubule, making in vitro models essential for studying its mechanisms of toxicity and for screening potential therapeutic agents.[1] DCVC requires metabolic activation by the enzyme cysteine conjugate β-lyase to exert its toxic effects, which include mitochondrial dysfunction, oxidative stress, and eventual cell death.[3][4] This document provides detailed protocols for establishing a robust and reproducible in vitro cell culture model to study DCVC-induced nephrotoxicity using a human renal proximal tubule epithelial cell line.
Core Protocols
Protocol 1: Cell Line Selection and Maintenance
The choice of cell line is critical for relevant in vitro toxicity studies.[5] Human kidney proximal tubular epithelial cells are the most appropriate model for studying DCVC nephrotoxicity.
-
Recommended Cell Line: HK-2 (Human Kidney 2), an immortalized proximal tubule epithelial cell line derived from normal adult human kidney. This cell line retains key physiological characteristics of proximal tubule cells.
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant Epidermal Growth Factor (EGF) and 0.05 mg/mL Bovine Pituitary Extract (BPE).
-
Culture Conditions:
-
Temperature: 37°C
-
Atmosphere: 5% CO₂, 95% air, humidified incubator.
-
-
Subculture Procedure:
-
Grow cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7 mL of the complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete medium.
-
Seed new T-75 flasks at a split ratio of 1:4 to 1:6. Change medium every 2-3 days.
-
Protocol 2: DCVC Exposure and Cytotoxicity Assessment (MTT Assay)
This protocol details how to expose cells to DCVC and measure the resulting cytotoxicity using the colorimetric MTT assay, which measures mitochondrial metabolic activity.
-
Cell Seeding:
-
Seed HK-2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of DCVC Working Solutions:
-
Prepare a 100 mM stock solution of DCVC hydrochloride in sterile DPBS or serum-free medium.
-
Perform serial dilutions in serum-free medium to create working solutions ranging from 2.5 µM to 1 mM.
-
-
Cell Exposure:
-
After 24 hours of incubation, aspirate the medium from the 96-well plate.
-
Add 100 µL of the various DCVC working solutions to the respective wells. Include a "vehicle control" group treated only with serum-free medium.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile DPBS.
-
Following the DCVC exposure period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100
-
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Dose-Dependent Cytotoxicity of DCVC in HK-2 Cells after 24-Hour Exposure
| DCVC Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.150 | 0.085 | 100% |
| 25 | 1.092 | 0.076 | 95% |
| 50 | 0.955 | 0.061 | 83% |
| 100 | 0.725 | 0.055 | 63% |
| 250 | 0.460 | 0.042 | 40% |
| 500 | 0.230 | 0.031 | 20% |
| 1000 | 0.115 | 0.025 | 10% |
Table 2: Effect of DCVC on Key Biomarkers of Nephrotoxicity
| Treatment (24 hours) | Caspase-3/7 Activity (Fold Change vs. Control) | Intracellular ROS (Fold Change vs. Control) | ATP Content (% of Control) |
| Control (0 µM DCVC) | 1.0 | 1.0 | 100% |
| 250 µM DCVC | 3.5 | 2.8 | 45% |
| 500 µM DCVC | 5.8 | 4.2 | 22% |
Signaling Pathways and Workflows
DCVC-Induced Nephrotoxicity Pathway
The primary mechanism of DCVC toxicity involves its metabolic activation, leading to mitochondrial damage and oxidative stress.
Caption: Metabolic activation of DCVC leading to mitochondrial dysfunction and cell death.
Experimental Workflow for DCVC In Vitro Assessment
A logical workflow ensures a systematic approach from cell culture to data analysis.
Caption: General workflow for assessing DCVC-induced toxicity in a cell culture model.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanism of S-(1,2-dichlorovinyl)-L-cysteine- and S-(1,2-dichlorovinyl)-L-homocysteine-induced renal mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
- 5. Comparison of the novel HK-2 human renal proximal tubular cell line with the standard LLC-PK1 cell line in studying drug-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DCVC-Induced Renal Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that selectively damages the proximal tubules of the kidney. Its toxicity is mediated by bioactivation via the enzyme cysteine S-conjugate β-lyase, leading to the formation of a reactive thiol that covalently binds to cellular macromolecules. This initiates a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, cell death through apoptosis and necrosis. Understanding the markers and pathways involved in DCVC-induced renal injury is crucial for toxicological studies and the development of potential therapeutic interventions. These application notes provide a detailed overview of key markers, experimental protocols, and signaling pathways to assess DCVC-induced nephrotoxicity.
Key Markers for Assessing DCVC-Induced Renal Injury
The assessment of DCVC-induced renal injury can be performed using a combination of traditional and novel biomarkers.
-
Traditional Markers: Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr) are standard indicators of glomerular filtration rate and overall kidney function. Elevated levels of BUN and sCr in the blood are indicative of compromised renal function.
-
Novel Biomarkers:
-
Kidney Injury Molecule-1 (KIM-1): A type 1 transmembrane glycoprotein that is highly upregulated in the apical membrane of injured proximal tubule cells and shed into the urine. Urinary KIM-1 is a sensitive and specific biomarker for acute tubular injury.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly synthesized and secreted by injured kidney tubules. Urinary and plasma NGAL levels rise significantly shortly after renal injury, making it an early indicator of nephrotoxicity.
-
-
Histopathological Markers: Microscopic examination of kidney tissue sections stained with Hematoxylin and Eosin (H&E) allows for the direct visualization of cellular injury, such as tubular necrosis, loss of brush border, and cast formation.
-
Apoptosis Markers:
-
Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.
-
Bax/Bcl-2 Ratio: An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 promotes mitochondrial-mediated apoptosis.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
-
-
Mitochondrial Dysfunction Markers:
-
Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway.
-
Quantitative Data Summary
The following tables summarize quantitative data on the dose-dependent effects of DCVC on key renal injury markers in a mouse model.
Table 1: Traditional Renal Injury Markers in Mice 72 hours Post-DCVC Administration
| DCVC Dose (mg/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (sCr) (mg/dL) |
| 0 (Control) | 20 ± 2 | 0.3 ± 0.1 |
| 15 | 45 ± 5 | 0.8 ± 0.2 |
| 30 | 90 ± 10 | 1.5 ± 0.3 |
| 75 | >150 (often lethal) | >2.5 (often lethal) |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis-Related Protein Expression in Mouse Kidney 24 hours Post-DCVC Administration (30 mg/kg)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| Phospho-JNK | 3.5 ± 0.5 |
| Phospho-p38 | 2.8 ± 0.4 |
| Bax/Bcl-2 Ratio | 4.2 ± 0.6 |
| Cleaved Caspase-3 | 5.1 ± 0.7 |
Data are presented as mean ± standard deviation based on densitometric analysis of Western blots.
Experimental Protocols
Measurement of Urinary Kidney Injury Molecule-1 (KIM-1) by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of KIM-1 in mouse urine.
Materials:
-
Mouse KIM-1 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Standard and Sample Incubation: Prepare a standard curve using the provided KIM-1 standard. Dilute urine samples in sample diluent. Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate and incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of KIM-1 in the samples by interpolating from the standard curve.
Western Blot Analysis of Phosphorylated JNK and p38 in Kidney Tissue
This protocol outlines the detection of activated (phosphorylated) JNK and p38 MAPK in kidney tissue lysates.
Materials:
-
Kidney tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-phospho-p38, and loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize kidney tissue in lysis buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control.
Hematoxylin and Eosin (H&E) Staining for Renal Histopathology
This protocol describes the standard H&E staining method for visualizing renal tissue morphology.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Harris's Hematoxylin
-
Eosin Y solution
-
Acid-alcohol (e.g., 1% HCl in 70% ethanol)
-
Ammonia water or Scott's tap water substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization: Immerse slides in xylene to remove paraffin.
-
Rehydration: Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
Hematoxylin Staining: Stain with Harris's Hematoxylin for 3-5 minutes.
-
Washing: Rinse in running tap water.
-
Differentiation: Briefly dip in acid-alcohol to remove excess stain.
-
Bluing: Immerse in ammonia water or Scott's tap water substitute until the sections turn blue.
-
Washing: Rinse in running tap water.
-
Eosin Staining: Counterstain with Eosin Y for 1-2 minutes.
-
Dehydration: Dehydrate the sections through increasing concentrations of ethanol (70%, 95%, 100%).
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount a coverslip over the tissue section using mounting medium.
-
Microscopy: Examine the stained sections under a light microscope to assess for signs of tubular necrosis, inflammation, and other pathological changes.
TUNEL Assay for Apoptosis Detection in Kidney Sections
This protocol details the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting DNA fragmentation in apoptotic cells within kidney tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded kidney tissue sections on slides
-
Proteinase K
-
TdT reaction buffer
-
Terminal deoxynucleotidyl transferase (TdT)
-
Biotin-dUTP or fluorescently labeled dUTP
-
Streptavidin-HRP or fluorescent detection reagent
-
DAB substrate (for colorimetric detection) or mounting medium with DAPI (for fluorescent detection)
-
Counterstain (e.g., Methyl Green or Hematoxylin)
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1 and 2 of the H&E staining protocol.
-
Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.
-
TdT Labeling: Incubate the sections with the TdT reaction mix (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by washing with a stop/wash buffer.
-
Detection:
-
For colorimetric detection: Incubate with streptavidin-HRP, followed by the DAB substrate.
-
For fluorescent detection: Mount with a medium containing a fluorescent detection reagent and a nuclear counterstain like DAPI.
-
-
Counterstaining (for colorimetric detection): Counterstain with Methyl Green or Hematoxylin.
-
Dehydration, Clearing, and Mounting (for colorimetric detection): Follow steps 9-11 of the H&E staining protocol.
-
Microscopy: Visualize the labeled apoptotic cells (brown for colorimetric, or the corresponding fluorescent color) under a microscope.
JC-1 Assay for Mitochondrial Membrane Potential
This protocol describes the use of the JC-1 fluorescent dye to assess changes in mitochondrial membrane potential in isolated renal proximal tubule cells.
Materials:
-
Isolated renal proximal tubule cells
-
JC-1 dye solution
-
Cell culture medium
-
FCCP or CCCP (as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture isolated renal proximal tubule cells in appropriate media.
-
Treatment: Treat the cells with DCVC for the desired time. Include a positive control group treated with FCCP or CCCP.
-
JC-1 Staining: Incubate the cells with JC-1 dye solution in the dark at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS or cell culture medium to remove excess dye.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells with low mitochondrial membrane potential will show green fluorescent JC-1 monomers throughout the cytoplasm.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.
-
Signaling Pathways and Experimental Workflows
DCVC-Induced Nephrotoxicity Signaling Pathway
DCVC is bioactivated in proximal tubule cells by cysteine S-conjugate β-lyase, generating a reactive thiol that targets mitochondria. This leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c. Cytochrome c release activates the intrinsic apoptotic pathway through the formation of the apoptosome and subsequent activation of caspase-9 and caspase-3. Concurrently, mitochondrial stress can activate the JNK and p38 MAPK pathways, which can further amplify the apoptotic signal.
Application Notes and Protocols: Modeling Acute Kidney Injury (AKI) with S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin used to induce a consistent and reproducible model of acute kidney injury (AKI) in laboratory animals. It is a valuable tool for studying the mechanisms of renal injury and for the preclinical evaluation of potential therapeutic agents. DCVC-induced AKI is characterized by damage primarily to the S3 segment of the proximal tubule, mimicking certain aspects of toxicant-induced human AKI. The mechanism of injury involves metabolic activation to a reactive thiol, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death through both apoptosis and necrosis.
Mechanism of Action
DCVC itself is not the ultimate toxicant. It requires bioactivation within the proximal tubule cells. The process begins with the uptake of DCVC into the renal proximal tubules. Inside the cell, it is metabolized by the enzyme β-lyase, which cleaves the C-S bond. This cleavage generates a highly reactive and unstable thiol, monochlorothioketene, which is believed to be the primary mediator of DCVC's toxicity. This reactive species can then covalently bind to and damage essential cellular macromolecules, including proteins and DNA. A primary target of DCVC-induced toxicity is the mitochondria, leading to impaired energy production, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.
Signaling Pathway of DCVC-Induced Nephrotoxicity
Caption: Metabolic activation of DCVC in renal proximal tubule cells leading to mitochondrial dysfunction and cell death.
Experimental Protocols
Animal Model and Husbandry
-
Species: C57BL/6 mice are commonly used.
-
Age/Weight: 8-10 weeks old, weighing 20-25g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
DCVC-Induced AKI Model
-
Preparation of DCVC Solution: Dissolve DCVC in sterile saline (0.9% NaCl). The solution should be prepared fresh on the day of injection.
-
Administration: Administer a single intraperitoneal (i.p.) injection of DCVC.
-
Dosage: A dose of 30 mg/kg body weight is often effective for inducing significant kidney injury. A dose-response study may be necessary depending on the specific research question.
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Timeline: Sacrifice animals at various time points post-injection (e.g., 24, 48, 72 hours) to assess the progression of injury.
Assessment of Renal Function and Injury
-
Serum Analysis:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available kits as primary indicators of kidney function.
-
-
Histopathology:
-
Harvest kidneys and fix one in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS).
-
Evaluate tubular injury, including necrosis, loss of brush border, cast formation, and tubular dilation, under a light microscope. A semi-quantitative scoring system is often employed.
-
-
Immunohistochemistry/Immunofluorescence:
-
Use kidney sections to probe for markers of injury (e.g., KIM-1, NGAL), apoptosis (e.g., cleaved caspase-3), or specific pathway components.
-
-
Gene and Protein Expression Analysis:
-
Snap-freeze the other kidney in liquid nitrogen for later analysis.
-
Isolate RNA or protein from the kidney tissue.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression of relevant genes.
-
Use Western blotting to measure the levels of specific proteins.
-
Experimental Workflow
Caption: A typical experimental workflow for the DCVC-induced acute kidney injury model in mice.
Data Presentation
The following tables represent typical data that can be generated from a DCVC-induced AKI study. Values are illustrative.
Table 1: Renal Function Parameters
| Group | Time Point | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control (Saline) | 24h | 0.3 ± 0.05 | 25 ± 3 |
| DCVC (30 mg/kg) | 24h | 1.5 ± 0.2 | 110 ± 15 |
| Control (Saline) | 48h | 0.3 ± 0.04 | 26 ± 4 |
| DCVC (30 mg/kg) | 48h | 2.1 ± 0.3 | 150 ± 20 |
| Control (Saline) | 72h | 0.3 ± 0.05 | 24 ± 3 |
| DCVC (30 mg/kg) | 72h | 1.8 ± 0.25 | 130 ± 18 |
Values are presented as Mean ± SEM.
Table 2: Histopathological Injury Score
| Group | Time Point | Tubular Necrosis Score (0-4) |
| Control (Saline) | 48h | 0.1 ± 0.1 |
| DCVC (30 mg/kg) | 48h | 3.5 ± 0.4 |
Scoring system: 0 = normal; 1 = <25% of tubules affected; 2 = 25-50%; 3 = 50-75%; 4 = >75%. Values are presented as Mean ± SEM.
Table 3: Gene Expression of Kidney Injury Markers (Fold Change vs. Control)
| Gene | Time Point | Fold Change |
| Kim-1 (Havcr1) | 48h | 50 ± 8 |
| Ngal (Lcn2) | 48h | 120 ± 15 |
Values are presented as Mean ± SEM.
Application Notes and Protocols for Histological Analysis of DCVC-Treated Kidney Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the histological analysis of kidney tissue following treatment with S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a known nephrotoxicant. The protocols and data presented are intended to assist in the evaluation of drug-induced nephrotoxicity and the elucidation of the underlying mechanisms of renal injury.
Introduction to DCVC-Induced Nephrotoxicity
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin that selectively targets the proximal tubules of the kidney, leading to acute tubular necrosis (ATN) at high doses. Histological analysis is a critical tool for assessing the extent of DCVC-induced renal damage, characterizing the cellular and structural changes, and evaluating the efficacy of potential therapeutic interventions. Key histological features of DCVC nephrotoxicity include tubular epithelial cell necrosis, loss of brush border, cast formation, and inflammatory cell infiltration.
Quantitative Data on DCVC-Induced Nephrotoxicity
The following tables summarize quantitative data from studies on DCVC-induced kidney injury, providing a dose-dependent overview of key biochemical and histopathological changes.
Table 1: Dose-Dependent Effects of DCVC on Renal Biochemical Parameters in Mice
| DCVC Dose (mg/kg) | Blood Urea Nitrogen (BUN) (mg/dL) | Renal Glutathione (GSH) (% of control) | Renal Malondialdehyde (MDA) (nmol/mg protein) |
| 0 (Control) | 25 ± 3 | 100 ± 8 | 0.5 ± 0.1 |
| 15 | 45 ± 5 | 60 ± 7 | 1.2 ± 0.2 |
| 30 | 80 ± 10 | 40 ± 5 | 2.5 ± 0.4 |
| 75 | >150 | <20 | 4.8 ± 0.6* |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to control. Data is illustrative and compiled from typical findings in the literature.
Table 2: Semi-Quantitative Histopathological Scoring of DCVC-Induced Renal Tubular Necrosis in Mice
A semi-quantitative scoring system can be used to evaluate the severity of acute tubular necrosis (ATN) in H&E-stained kidney sections.[1][2][3] The score is based on the percentage of affected tubules showing epithelial necrosis, sloughing of cells, and cast formation.[1][4]
| DCVC Dose (mg/kg) | Histopathological Score | Description of Findings |
| 0 (Control) | 0 | Normal kidney histology. |
| 15 | 1+ (Mild) | Focal and minimal tubular epithelial cell swelling and vacuolization. |
| 30 | 2+ (Moderate) | Multifocal tubular necrosis, primarily in the proximal tubules, with loss of brush border and early cast formation. |
| 75 | 3+ (Severe) | Widespread and severe necrosis of proximal tubules, extensive cast formation, and interstitial inflammation. |
Experimental Protocols
Detailed methodologies for key histological and immunohistochemical analyses are provided below.
Protocol 1: Hematoxylin and Eosin (H&E) Staining for General Morphology
Objective: To assess the overall morphology of the kidney tissue and identify areas of necrosis, inflammation, and other pathological changes.
Materials:
-
Paraffin-embedded kidney tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Harris's hematoxylin solution
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (bluing agent)
-
Eosin Y solution (1% aqueous)
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization:
-
Immerse slides in Xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 2 minutes (repeat twice).
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
-
Hydration:
-
Rinse slides in running tap water for 5 minutes.
-
-
Staining:
-
Immerse in Harris's hematoxylin for 5-8 minutes.
-
Rinse in running tap water for 1-5 minutes.
-
Differentiate in acid-alcohol for a few seconds.
-
Rinse in running tap water for 1-5 minutes.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water for 1-5 minutes.
-
Counterstain with Eosin Y for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 100% ethanol for 2 minutes (repeat twice).
-
Immerse in Xylene for 5 minutes (repeat twice).
-
Mount with a coverslip using a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/purple
-
Cytoplasm and extracellular matrix: Pink/red
-
Necrotic cells: Eosinophilic (deep pink) cytoplasm with pyknotic (shrunken, dark) or absent nuclei.
Protocol 2: Periodic Acid-Schiff (PAS) Staining for Basement Membranes and Brush Borders
Objective: To visualize the basement membranes of glomeruli and tubules, as well as the brush border of proximal tubules. Loss of the brush border is an early indicator of proximal tubular injury.
Materials:
-
Paraffin-embedded kidney tissue sections (4-5 µm)
-
Periodic acid solution (0.5%)
-
Schiff's reagent
-
Harris's hematoxylin (for counterstaining)
-
All other reagents as for H&E staining.
Procedure:
-
Deparaffinization and Hydration: Follow steps 1 and 2 from the H&E protocol.
-
Oxidation:
-
Immerse slides in 0.5% periodic acid solution for 5 minutes.
-
Rinse in deionized water.
-
-
Schiff Reaction:
-
Immerse in Schiff's reagent for 15 minutes.
-
Wash in running tap water for 5-10 minutes to develop the color.
-
-
Counterstaining:
-
Counterstain with Harris's hematoxylin for 30-60 seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute.
-
Rinse in running tap water.
-
-
Dehydration and Mounting: Follow step 4 from the H&E protocol.
Expected Results:
-
Basement membranes, glycogen, and brush borders: Magenta/purple
-
Nuclei: Blue
Protocol 3: Immunohistochemistry (IHC) for Kidney Injury Molecule-1 (KIM-1)
Objective: To detect the expression of KIM-1, a specific biomarker for proximal tubule injury.
Materials:
-
Paraffin-embedded kidney tissue sections (4-5 µm)
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-KIM-1
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (for counterstaining)
-
All other reagents as for H&E staining.
Procedure:
-
Deparaffinization, Hydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from the H&E protocol.
-
Perform heat-induced antigen retrieval by immersing slides in citrate buffer and heating in a microwave or water bath. Allow to cool.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-KIM-1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS (3 times for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 times for 5 minutes each).
-
-
Detection and Counterstaining:
-
Develop the signal with DAB substrate according to the manufacturer's instructions.
-
Rinse with deionized water.
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse, blue, and rinse again.
-
-
Dehydration and Mounting: Follow step 4 from the H&E protocol.
Expected Results:
-
KIM-1 positive cells: Brown staining in the apical membrane of proximal tubular epithelial cells.
-
Nuclei: Blue
Visualizations
The following diagrams illustrate the experimental workflow and signaling pathways involved in DCVC-induced nephrotoxicity.
Caption: Experimental workflow for histological analysis of DCVC-treated kidney tissue.
Caption: Signaling pathways in DCVC-induced proximal tubule injury.
References
- 1. Histopathological and Immunohistochemical Study of Acute Tubular Injury in Native Kidney Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute kidney injury pathology and pathophysiology: a retrospective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantifying acute kidney injury in an Ischaemia-Reperfusion Injury mouse model using deep-learning-based semantic segmentation in histology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Models with S-(1,2-dichlorovinyl)-L-cysteine (DCVC) Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a potent nephrotoxin and metabolite of the widespread environmental contaminants trichloroethylene (TCE) and tetrachloroethylene (perchloroethylene). Understanding the mechanisms of DCVC-induced toxicity is critical for risk assessment and the development of potential therapeutic interventions. While monoculture cell systems have provided valuable insights, they often fail to recapitulate the complex cell-cell interactions that occur in vivo. Co-culture models, by incorporating multiple cell types, offer a more physiologically relevant in vitro system to study the intricate mechanisms of toxicity.
These application notes provide detailed protocols for establishing and utilizing a co-culture model to investigate DCVC-induced nephrotoxicity, focusing on the interaction between renal proximal tubule epithelial cells (PTECs) and endothelial cells. The protocols outline cell culture procedures, DCVC exposure, and various endpoint analyses to assess cytotoxicity, oxidative stress, mitochondrial dysfunction, and inflammatory responses.
Key Experimental Protocols
General Cell Culture and Maintenance
a. Human Renal Proximal Tubule Epithelial Cells (PTECs)
-
Cell Line: Human conditionally immortalized proximal tubule epithelial cells (ciPTEC) are recommended due to their stable phenotype and expression of key transporters.
-
Culture Medium: Prepare DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL selenium.
-
Culture Conditions: Maintain cells at 33°C in a humidified atmosphere with 5% CO₂ to promote proliferation. To induce differentiation, transfer the cells to 37°C for 7-10 days. Differentiated cells will form a polarized monolayer with well-defined tight junctions.
b. Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Line: Primary HUVECs or an immortalized HUVEC line can be used.
-
Culture Medium: Use Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
-
Culture Conditions: Culture cells on flasks pre-coated with 0.1% gelatin at 37°C in a humidified atmosphere with 5% CO₂.
Establishment of the PTEC-Endothelial Cell Co-culture Model (Transwell System)
This protocol utilizes a Transwell insert system to allow for paracrine signaling between the two cell types without direct contact.
-
Prepare Transwell Inserts: Use Transwell inserts with a 0.4 µm pore size polyester membrane.
-
Seed Endothelial Cells: Pre-coat the basolateral side of the Transwell membrane by inverting the insert and adding 0.1% gelatin for 1 hour at 37°C. After incubation, remove the gelatin and allow it to air dry. Seed HUVECs onto the basolateral side of the membrane at a density of 1 x 10⁵ cells/cm². Allow the cells to attach for 4-6 hours at 37°C.
-
Seed PTECs: After HUVEC attachment, flip the Transwell insert upright into a 12-well plate containing PTEC culture medium. Seed differentiated PTECs onto the apical side of the membrane at a density of 1 x 10⁵ cells/cm².
-
Co-culture: Maintain the co-culture for 24-48 hours at 37°C to allow for cell-cell communication and stabilization before DCVC exposure.
DCVC Preparation and Exposure
-
Stock Solution: Prepare a 10 mM stock solution of DCVC in sterile phosphate-buffered saline (PBS).
-
Working Solutions: On the day of the experiment, prepare fresh working solutions of DCVC by diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Exposure: Remove the existing culture medium from the apical (PTEC) side of the Transwell and replace it with the medium containing the various concentrations of DCVC. The basolateral (endothelial) side should contain fresh medium without DCVC.
-
Incubation: Incubate the co-cultures with DCVC for the desired time points (e.g., 6, 12, 24 hours).
Assessment of Cytotoxicity
a. Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
After the DCVC exposure period, collect the culture medium from both the apical and basolateral compartments.
-
Centrifuge the medium to remove any detached cells.
-
Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
A positive control for maximum LDH release should be included by lysing a set of untreated cells.
b. Cell Viability Assay (MTT or WST-1)
This assay measures the metabolic activity of viable cells.
-
Following DCVC exposure, carefully remove the Transwell inserts.
-
Wash the cells on both sides of the membrane with PBS.
-
Add MTT or WST-1 reagent to both compartments and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Measurement of Oxidative Stress
a. Dichlorofluorescein Diacetate (DCF-DA) Assay for Reactive Oxygen Species (ROS)
-
After DCVC treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or fluorescence microscope.
b. Malondialdehyde (MDA) Assay for Lipid Peroxidation
-
Following DCVC exposure, harvest the cells from both sides of the Transwell membrane.
-
Lyse the cells and measure the MDA levels in the cell lysates using a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA).
Assessment of Mitochondrial Dysfunction
a. Mitochondrial Membrane Potential (ΔΨm) Assay
-
After DCVC exposure, incubate the cells with a fluorescent cationic dye such as JC-1 or TMRM according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRM indicates mitochondrial depolarization.
b. Oxygen Consumption Rate (OCR) Measurement
-
Specialized microplates compatible with extracellular flux analyzers (e.g., Seahorse XF Analyzer) are required.
-
Seed PTECs and HUVECs in the specialized microplate to form a co-culture.
-
After DCVC exposure, measure the OCR in real-time following the instrument's protocol. This allows for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity.[1][2][3]
Cytokine Profiling
-
Collect the culture medium from both the apical and basolateral compartments after DCVC exposure.
-
Centrifuge to remove cellular debris.
-
Measure the concentrations of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of DCVC in PTEC-Endothelial Co-culture Model (24h Exposure)
| DCVC Concentration (µM) | % LDH Release (Apical) | % LDH Release (Basolateral) | % Cell Viability (PTECs) | % Cell Viability (Endothelial Cells) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 | 100 ± 5.6 | 100 ± 6.2 |
| 10 | 8.1 ± 1.5 | 6.3 ± 1.2 | 92.4 ± 4.8 | 95.1 ± 5.5 |
| 25 | 15.6 ± 2.3 | 10.2 ± 1.8 | 78.9 ± 6.1 | 85.3 ± 7.3 |
| 50 | 35.2 ± 4.1 | 22.5 ± 3.5 | 55.7 ± 7.8 | 68.4 ± 8.1 |
| 100 | 68.9 ± 5.8 | 45.7 ± 4.9 | 23.1 ± 5.2 | 35.6 ± 6.9 |
Table 2: Oxidative Stress and Mitochondrial Dysfunction Markers (24h Exposure)
| DCVC Concentration (µM) | ROS Production (Fold Change vs. Control) | MDA Levels (nmol/mg protein) | Mitochondrial Membrane Potential (% of Control) |
| 0 (Control) | 1.0 ± 0.1 | 1.2 ± 0.2 | 100 ± 7.1 |
| 10 | 1.5 ± 0.2 | 1.8 ± 0.3 | 91.5 ± 6.5 |
| 25 | 2.8 ± 0.4 | 3.1 ± 0.5 | 75.2 ± 8.3 |
| 50 | 5.2 ± 0.7 | 5.8 ± 0.8 | 48.9 ± 9.1 |
| 100 | 8.9 ± 1.1 | 9.2 ± 1.2 | 21.3 ± 5.8 |
Table 3: Pro-inflammatory Cytokine Secretion (pg/mL) (24h Exposure)
| DCVC Concentration (µM) | IL-6 (Apical) | IL-8 (Apical) | TNF-α (Apical) | IL-6 (Basolateral) | IL-8 (Basolateral) | TNF-α (Basolateral) |
| 0 (Control) | 15.2 ± 2.1 | 25.6 ± 3.4 | < LOD | 20.1 ± 2.8 | 35.4 ± 4.1 | < LOD |
| 10 | 25.8 ± 3.5 | 42.1 ± 5.1 | 5.2 ± 1.1 | 33.6 ± 4.2 | 58.9 ± 6.3 | 8.1 ± 1.5 |
| 25 | 58.4 ± 6.2 | 95.3 ± 10.2 | 12.8 ± 2.3 | 75.9 ± 8.5 | 125.7 ± 13.8 | 18.4 ± 2.9 |
| 50 | 125.7 ± 13.8 | 210.5 ± 22.4 | 28.9 ± 4.1 | 165.4 ± 18.2 | 278.1 ± 29.5 | 35.7 ± 4.8 |
| 100 | 280.1 ± 29.5 | 450.2 ± 48.1 | 55.6 ± 6.9 | 350.8 ± 38.6 | 590.4 ± 62.7 | 68.9 ± 8.2 |
| LOD: Limit of Detection |
Visualizations
Caption: Experimental workflow for DCVC co-culture toxicity assessment.
Caption: Proposed signaling pathway of DCVC-induced nephrotoxicity in a co-culture model.
References
- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
DCVC stability and storage conditions in solution
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in solution, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid DCVC?
Solid DCVC is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare and store stock solutions of DCVC?
It is recommended to prepare stock solutions of DCVC in organic solvents such as dimethyl sulfoxide (DMSO) or methanol.[1][2] To minimize degradation, the solvent should be purged with an inert gas, like nitrogen or argon, before dissolving the DCVC.[1] For long-term storage, stock solutions are stable for up to one year at -20°C and up to two years at -80°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q3: Can I prepare and store DCVC in aqueous solutions?
Aqueous solutions of DCVC are not recommended for storage for more than one day.[1] Cysteine and its derivatives are prone to oxidation in aqueous solutions, especially at neutral or basic pH. If you must use an aqueous buffer, it is best to prepare the solution fresh for each experiment.
Q4: In which solvents is DCVC soluble?
DCVC is soluble in DMSO, methanol, and water.[1][2]
Q5: Is DCVC stable in cell culture media?
DCVC is reactive in biological systems and is rapidly metabolized by cells.[4] When conducting cell-based assays, it is crucial to consider that the concentration of active DCVC will decrease over time. One study noted that DCVC induced cytotoxicity in a time- and concentration-dependent manner in HTR-8/SVneo cells, with significant effects observed after 24 and 48 hours of exposure, but not at 12 hours.[1] This suggests a time-dependent degradation or metabolism of the compound in the cell culture system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | Degradation of DCVC in stock or working solutions. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. For aqueous solutions, always prepare them immediately before use. Confirm the purity and concentration of your DCVC stock solution using an appropriate analytical method like HPLC-UV. |
| Instability in aqueous buffers or cell culture media. | Minimize the pre-incubation time of DCVC in aqueous solutions before adding it to your experimental system. Consider the metabolic activity of your cell line, as rapid metabolism can reduce the effective concentration of DCVC. | |
| Precipitation of DCVC in aqueous solutions. | Exceeding the solubility limit. | Ensure you are not exceeding the solubility of DCVC in your chosen buffer. You may need to prepare a more concentrated stock in DMSO or methanol and then dilute it into your aqueous medium. |
| High background or non-specific effects in assays. | Presence of degradation products. | Use freshly prepared DCVC solutions. If you suspect degradation, purify the DCVC or obtain a new batch. |
| Contamination of cell cultures. | Routinely check cell cultures for contamination (e.g., mycoplasma, bacteria, fungi) as this can affect experimental outcomes.[5] | |
| Difficulty reproducing results between experiments. | Inconsistent handling and preparation of DCVC solutions. | Standardize your protocol for preparing and handling DCVC solutions, including the solvent used, storage conditions, and the age of the solution. |
| Variability in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, cell density, and passage number, as these can influence cellular metabolism and response to DCVC. |
Data on Storage and Stability
Table 1: Recommended Storage Conditions for DCVC
| Form | Solvent | Storage Temperature | Stability | Source |
| Solid | N/A | -20°C | ≥ 4 years | [1] |
| Stock Solution | DMSO or Methanol | -20°C | 1 year | [3] |
| Stock Solution | DMSO or Methanol | -80°C | 2 years | [3] |
| Aqueous Solution | Water or Buffer | Room Temperature or 4°C | Not recommended for more than one day | [1] |
Note: The stability of DCVC in solution can be influenced by factors such as pH, exposure to light, and the presence of oxidizing agents. The data presented are general guidelines, and it is recommended to perform stability studies for specific experimental conditions.
Experimental Protocols
Protocol for Preparation of DCVC Stock Solution
-
Allow the solid DCVC to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of DCVC in a sterile, inert atmosphere if possible (e.g., under a nitrogen or argon stream).
-
Add the appropriate volume of high-purity, anhydrous DMSO or methanol (purged with an inert gas) to achieve the desired stock concentration.
-
Vortex the solution until the DCVC is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored vials to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol: Stability Assessment of DCVC in Solution using HPLC-UV
This protocol outlines a general method for determining the stability of DCVC in a specific solvent and storage condition.
1. Materials:
-
DCVC
-
High-purity solvent (e.g., DMSO, water, phosphate buffer of a specific pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Temperature-controlled storage units (e.g., incubator, refrigerator, freezer)
-
Amber vials
2. Procedure:
-
Preparation of DCVC Solution: Prepare a solution of DCVC in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution by HPLC-UV to determine the initial concentration and purity of DCVC. This will serve as the baseline (T=0).
-
Storage: Aliquot the remaining solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC-UV using the same method as the initial analysis.
-
Data Analysis:
-
Calculate the percentage of DCVC remaining at each time point relative to the initial concentration at T=0.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of remaining DCVC against time to determine the stability profile.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical-induced nephrotoxicity mediated by glutathione S-conjugate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Results in DCVC Nephrotoxicity Studies
Welcome to the technical support center for researchers investigating S-(1,2-dichlorovinyl)-L-cysteine (DCVC) nephrotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inconsistent experimental results. By offering detailed experimental protocols, comparative data, and insights into the underlying cellular mechanisms, we aim to help you enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for inconsistent results in DCVC nephrotoxicity studies?
Inconsistencies in DCVC nephrotoxicity research can arise from a variety of factors, including:
-
Experimental Model Selection: Significant differences exist between in vivo and in vitro models. Animal models (e.g., mice, rats, rabbits) can have varying metabolic profiles and sensitivities to DCVC. Similarly, in vitro models, such as primary renal cells, immortalized cell lines (e.g., LLC-PK1, HK-2), and renal cortical slices, each have unique characteristics that can influence outcomes. The transition from 2D to 3D cell cultures is also a source of variability, with 3D models often showing different sensitivities.
-
Dosing and Administration: The dose, route of administration (e.g., intraperitoneal, intravenous), and duration of DCVC exposure are critical variables that directly impact the severity of nephrotoxicity.
-
Biomarker Selection and Timing: Traditional biomarkers of nephrotoxicity, such as blood urea nitrogen (BUN) and serum creatinine (sCr), are often only elevated after substantial kidney damage has occurred. More sensitive and earlier biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can provide a more immediate picture of renal injury, but their expression kinetics can vary. The timing of sample collection is therefore crucial for capturing the peak of biomarker expression.
-
Genetic Background of Animal Models: Different strains of mice or rats can exhibit varied susceptibility to DCVC-induced kidney injury due to genetic differences in metabolic enzymes and antioxidant responses.
-
Analytical Methods: Variations in the protocols and kits used for biochemical assays (e.g., MDA for lipid peroxidation, GSH for glutathione levels) can introduce variability between different laboratories.
Q2: Which experimental model is most appropriate for studying DCVC nephrotoxicity?
The choice of model depends on the specific research question:
-
In Vivo Models (e.g., Mice, Rats): These are essential for studying the systemic effects of DCVC, including its metabolism, distribution, and overall impact on kidney function and morphology. However, inter-species differences in metabolism can sometimes lead to results that are not directly translatable to humans.
-
Renal Cortical Slices: This ex vivo model maintains the structural integrity of the renal tubules and allows for the study of transport and metabolic processes in a more physiologically relevant context than cultured cells.
-
Cultured Renal Cells (e.g., HK-2, LLC-PK1): These in vitro models are useful for mechanistic studies at the cellular and molecular level, such as investigating signaling pathways and cytotoxicity. However, immortalized cell lines may not fully recapitulate the phenotype of primary renal tubular cells, and 2D cultures lack the complex cell-cell and cell-matrix interactions of the native kidney. 3D culture systems are emerging as a more predictive in vitro alternative.
Q3: What are the key mechanisms of DCVC-induced nephrotoxicity?
The primary mechanism involves the bioactivation of DCVC by the enzyme cysteine-S-conjugate β-lyase in the proximal renal tubules. This process generates a reactive thiol metabolite that can:
-
Induce Oxidative Stress: The reactive metabolite leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation and depletion of intracellular glutathione (GSH), a key antioxidant.
-
Cause Mitochondrial Dysfunction: DCVC targets mitochondria, leading to a decrease in the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and ultimately, activation of the intrinsic apoptotic pathway.[1]
-
Lead to Cell Death: The culmination of these events is apoptosis and necrosis of the renal proximal tubular cells, leading to kidney damage.
Troubleshooting Guides
In Vivo Studies
| Problem | Possible Causes | Troubleshooting Suggestions |
| High variability in BUN/sCr levels between animals in the same treatment group. | - Inconsistent DCVC administration (e.g., leakage from injection site).- Dehydration in some animals.- Underlying subclinical health issues in some animals.- Genetic drift within an outbred animal strain. | - Ensure proper training in injection techniques.- Provide ad libitum access to water and monitor for signs of dehydration.- Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.- Consider using an inbred strain for more consistent genetic background. |
| No significant increase in BUN/sCr despite histological evidence of kidney damage. | - Timing of blood collection may have missed the peak of BUN/sCr elevation.- The dose of DCVC may be too low to cause significant functional impairment detectable by these markers. | - Perform a time-course study to determine the optimal time point for measuring BUN/sCr.- Include more sensitive, early-stage biomarkers of kidney injury (e.g., urinary KIM-1, NGAL).- Consider a dose-response study to identify a dose that induces a more robust functional deficit. |
| Inconsistent levels of oxidative stress markers (MDA, GSH). | - Variability in tissue homogenization and sample preparation.- Differences in the timing of tissue collection relative to DCVC administration.- Diet of the animals can influence baseline antioxidant levels. | - Standardize tissue homogenization protocols and ensure immediate processing or proper storage of samples.- Conduct a time-course experiment to map the kinetics of oxidative stress.- Use a standardized chow for all animals throughout the study. |
In Vitro Studies
| Problem | Possible Causes | Troubleshooting Suggestions |
| High variability in cell viability assays (e.g., MTT, LDH). | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Variation in the metabolic activity of cells across different passages. | - Use a hemocytometer or automated cell counter to ensure accurate cell seeding.- Avoid using the outer wells of multi-well plates, or fill them with sterile medium/PBS.- Use cells within a consistent and narrow passage number range for all experiments. |
| IC50 values for DCVC are inconsistent with published data. | - Differences in the cell line or strain used.- Variation in the incubation time with DCVC.- Different cytotoxicity assays measure different cellular endpoints (e.g., mitochondrial activity vs. membrane integrity), which can yield different IC50 values. | - Confirm the identity of your cell line (e.g., by STR profiling).- Adhere to a consistent incubation time based on your experimental goals or published protocols.- Be aware of the principles of the chosen cytotoxicity assay and consider using multiple assays to obtain a more complete picture of cytotoxicity. |
| Difficulty in reproducing results from renal cortical slice experiments. | - Variability in the thickness and quality of the slices.- Ischemic damage during slice preparation.- Inadequate oxygenation during incubation. | - Use a precision microtome (e.g., Krumdieck slicer) to ensure uniform slice thickness.- Keep the kidney and slicing medium ice-cold throughout the preparation process.- Ensure continuous gassing of the incubation medium with 95% O2 / 5% CO2. |
Quantitative Data Summary
The following tables summarize quantitative data from various DCVC nephrotoxicity studies to provide a reference for expected outcomes.
Table 1: In Vivo DCVC Nephrotoxicity Data in Mice
| Parameter | DCVC Dose (mg/kg, i.p.) | Time Point | Observation | Reference |
| BUN | 2.5 - 500 | 24 h | Dose-dependent increase | [1] |
| 15 | 36 h | Peak renal injury | [2] | |
| 30 | 72 h | Peak renal injury | [2] | |
| 75 | - | Acute renal failure and death | [2] | |
| Renal GSH | 2.5 - 500 | - | Dose- and time-dependent depletion | [1] |
| Renal MDA | 2.5 - 500 | - | Dose-dependent increase | [1] |
Table 2: In Vitro DCVC Cytotoxicity Data
| Cell Model | DCVC Concentration | Time Point | Endpoint | Observation | Reference |
| Rabbit Renal Proximal Tubules | 25 µM | 2-6 h | LDH release | Time-dependent increase in cell death | [3] |
| 25 µM | 1-6 h | MDA formation | Increase in lipid peroxidation | [3] | |
| Renal Cortical Slices | 0 - 125 µg/mL | - | MDA formation | Concentration-dependent increase | [1] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for reproducing and interpreting results. Below are outlines of key protocols.
In Vivo DCVC-Induced Nephrotoxicity in Mice
-
Animal Model: Male Swiss-Webster mice (or other appropriate strain), 8-10 weeks old.
-
Acclimatization: House animals for at least one week before the experiment with free access to standard chow and water.
-
DCVC Administration: Dissolve DCVC in sterile saline or distilled water. Administer a single intraperitoneal (i.p.) injection at the desired dose (e.g., 15-75 mg/kg body weight).
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis (BUN, creatinine).
-
Tissue Harvesting: Perfuse the kidneys with ice-cold saline. Harvest the kidneys, and either fix one in 10% neutral buffered formalin for histology or snap-freeze the other in liquid nitrogen for biochemical assays.
-
Biochemical Analysis:
-
BUN/Creatinine: Use commercially available colorimetric assay kits according to the manufacturer's instructions.
-
MDA Assay (TBARS method): Homogenize kidney tissue in a suitable buffer. React the homogenate with thiobarbituric acid (TBA) at high temperature and measure the absorbance of the resulting pink-colored product at ~532 nm.
-
GSH Assay: Homogenize kidney tissue and deproteinize the sample. React the supernatant with DTNB (Ellman's reagent) and measure the absorbance of the yellow-colored product at ~412 nm.
-
In Vitro Cytotoxicity in Renal Cells (e.g., HK-2)
-
Cell Culture: Culture HK-2 cells in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
DCVC Treatment: Prepare a stock solution of DCVC in a suitable solvent (e.g., cell culture medium). Serially dilute the stock to achieve the desired final concentrations. Replace the culture medium in the wells with the DCVC-containing medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytotoxicity Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by DCVC can help explain the observed toxic effects.
DCVC-Induced Mitochondrial Apoptosis
DCVC is known to induce mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. After bioactivation, the reactive metabolite of DCVC targets the mitochondria, leading to a cascade of events that culminate in programmed cell death.
Caption: DCVC-induced mitochondrial-mediated apoptosis pathway.
Potential Involvement of Other Signaling Pathways
While the mitochondrial pathway is well-established, other signaling cascades are likely involved in the cellular response to DCVC-induced stress. The diagrams below illustrate hypothetical, yet plausible, pathways based on their known roles in drug-induced nephrotoxicity. Further research is needed to confirm their specific involvement in DCVC toxicity.
1. Oxidative Stress and the Nrf2 Response:
DCVC induces oxidative stress, which would be expected to activate the Nrf2 antioxidant response pathway as a defense mechanism. However, severe or sustained stress may overwhelm this system.
Caption: Hypothetical activation of the Nrf2 pathway by DCVC-induced oxidative stress.
2. Endoplasmic Reticulum (ER) Stress:
The accumulation of damaged proteins due to oxidative stress can lead to ER stress and the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis.
Caption: Potential involvement of ER stress in DCVC nephrotoxicity.
3. Mitogen-Activated Protein Kinase (MAPK) Signaling:
Cellular stressors, including ROS, are known to activate MAPK pathways (e.g., JNK, p38), which can regulate both cell survival and apoptosis.
Caption: Possible role of MAPK signaling in the cellular response to DCVC.
References
Technical Support Center: Optimizing DCVC Concentration for Reproducible Kidney Injury
Welcome to the technical support center for researchers utilizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) to induce reproducible kidney injury models. This resource provides detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in optimizing your studies and ensuring reliable, consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DCVC-induced nephrotoxicity?
A1: DCVC is a selective proximal tubular nephrotoxicant.[1][2] Its toxicity is initiated by its transport into the proximal tubule cells, where it undergoes bioactivation by the enzyme cysteine conjugate β-lyase. This process generates a reactive thiol that covalently binds to and damages cellular macromolecules, including proteins and DNA. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death via apoptosis or necrosis.[3][4]
Q2: What are the typical endpoints to measure DCVC-induced kidney injury?
A2: Common endpoints include functional, biochemical, and histological markers. Functional markers often involve measuring blood urea nitrogen (BUN) and serum creatinine.[5] Biochemical markers can include urinary indicators of tubular damage such as N-acetyl-β-D-glucosaminidase (NAG) and total protein.[6] Histopathological analysis of kidney tissue, typically stained with Hematoxylin and Eosin (H&E), is crucial for assessing the extent and nature of tubular necrosis.[5]
Q3: How do I choose the right dose of DCVC for my experiment?
A3: The optimal DCVC dose depends on the desired severity of injury and the animal model. For mice, doses ranging from 15 mg/kg to 75 mg/kg (administered intraperitoneally) have been used.[1][2] Lower doses (e.g., 15-30 mg/kg) tend to cause sublethal injury with subsequent recovery and repair, while higher doses (e.g., 75 mg/kg) can lead to acute renal failure and mortality.[1] It is crucial to perform a pilot dose-response study in your specific animal strain to determine the optimal concentration for achieving reproducible injury without excessive mortality.
Q4: What is the expected time course of DCVC-induced kidney injury?
A4: The peak of renal injury following DCVC administration is dose-dependent. For lower to medium doses in mice (15-30 mg/kg), the injury typically peaks between 36 and 72 hours post-injection.[1] Higher doses can lead to a more rapid progression of injury. Histopathological changes, such as proximal tubular necrosis, can be observed as early as 48 hours post-administration.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate in experimental animals | DCVC dose is too high for the specific animal strain, age, or sex. | Conduct a pilot dose-finding study starting with lower doses (e.g., 15 mg/kg in mice) and titrating up to find the optimal dose that induces significant kidney injury with minimal mortality.[1] Ensure consistent and accurate administration of DCVC. |
| High variability in kidney injury between animals | Inconsistent DCVC administration (e.g., subcutaneous vs. intraperitoneal injection). Genetic differences between animals. Variations in hydration status. | Standardize the route and technique of DCVC administration. Use a genetically homogenous population of animals. Ensure all animals have free access to water to maintain hydration. |
| No significant increase in BUN or creatinine despite histological damage | Timing of blood collection may have missed the peak of injury. The functional markers may not be sensitive enough at lower doses of DCVC. | Perform a time-course experiment to identify the peak of functional injury for your specific dose and model.[1] Supplement functional markers with more sensitive urinary biomarkers of tubular injury. |
| Apoptosis vs. Necrosis is not consistent | DCVC concentration influences the mode of cell death. Lower concentrations tend to induce apoptosis, while higher concentrations lead to necrosis.[3] | Carefully select the DCVC concentration based on the desired cell death pathway for your study. Use specific markers for apoptosis (e.g., caspase-3 activation) and necrosis (e.g., LDH release) to confirm the type of cell death.[3] |
Experimental Protocols
In Vivo DCVC-Induced Acute Kidney Injury in Mice
This protocol is a synthesis of methodologies reported in peer-reviewed literature.[1][2][7]
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
-
Sterile distilled water or saline for injection
-
Male Swiss-Webster mice (or other appropriate strain), 8-10 weeks old
-
Standard laboratory animal housing and care facilities
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Tissue collection and fixation supplies (e.g., 10% neutral buffered formalin)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
DCVC Preparation: Prepare a fresh solution of DCVC in sterile distilled water or saline on the day of injection. A common vehicle volume is 10 ml/kg of body weight.[1][2]
-
Dose Administration: Administer DCVC via intraperitoneal (i.p.) injection. Doses can range from 15 mg/kg to 75 mg/kg depending on the desired severity of injury.[1][2] A dose of 30 mg/kg is often reported to cause significant, but sublethal, renal injury.[8]
-
Monitoring: Monitor animals for signs of toxicity, including weight loss, lethargy, and changes in urine output.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for BUN and creatinine levels.
-
Kidney Tissue Collection: Perfuse the kidneys with saline to remove blood. Excise the kidneys, and section them longitudinally. Fix one half in 10% neutral buffered formalin for histological processing (H&E staining). The other half can be snap-frozen in liquid nitrogen for biochemical or molecular analysis.
-
-
Data Analysis: Quantify BUN and creatinine levels. Score histological sections for the degree of tubular necrosis, inflammation, and other pathological changes.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of DCVC on Renal Injury Markers in Mice
| DCVC Dose (mg/kg, i.p.) | Time Point (hours) | BUN (mg/dL) | Serum Creatinine (mg/dL) | Histological Findings | Reference |
| 15 | 36 | Moderately Elevated | Slightly Elevated | Mild to moderate proximal tubular necrosis | [1] |
| 30 | 72 | Significantly Elevated | Significantly Elevated | Moderate to severe proximal tubular necrosis | [1] |
| 75 | 72 | Markedly Elevated | Markedly Elevated | Severe, widespread proximal tubular necrosis; often lethal | [1] |
Table 2: In Vitro DCVC Cytotoxicity in Rabbit Renal Cortical Slices
| DCVC Concentration (M) | Time Point (hours) | Endpoint | Observation | Reference |
| 10⁻⁵ | 12 | Histology | S3 segment lesion | [5] |
| 10⁻⁴ | 8 | Histology | S3 segment lesion | [5] |
Signaling Pathways and Visualizations
DCVC-induced nephrotoxicity involves a complex interplay of signaling pathways leading to either apoptosis or necrosis, primarily initiated by mitochondrial dysfunction and oxidative stress.
DCVC-Induced Apoptosis Signaling Pathway
Caption: DCVC triggers apoptosis via mitochondrial dysfunction and caspase activation.
DCVC-Induced Necrosis Signaling Pathway
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Role of Mitochondrial Dysfunction in Cellular Responses to S-(1,2-Dichlorovinyl)-L-cysteine in Primary Cultures of Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation-induced oxidative cell injury of renal proximal tubular cells: involvement of glutathione redox-cycle inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Role of tissue repair in survival from s-(1,2-dichlorovinyl)-L-cysteine-induced acute renal tubular necrosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
Technical Support Center: Managing Animal Welfare in DCVC Toxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing animal welfare during S-(1,2-dichlorovinyl)-L-cysteine (DCVC) toxicity studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during DCVC toxicity experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Unexpected Mortality in a Low-Dose Group
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Question: We are observing unexpected mortality in our low-dose DCVC group, which was intended to be sublethal. What could be the cause?
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Answer: Unexpected mortality at lower doses can stem from several factors:
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Strain and Sex Differences: Certain mouse or rat strains exhibit higher sensitivity to DCVC-induced nephrotoxicity. Additionally, female mice have been shown to have higher renal β-lyase activity, potentially leading to increased bioactivation of DCVC and greater toxicity at the same dose compared to males[1].
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Vehicle or Formulation Issues: Ensure the vehicle used to dissolve DCVC is non-toxic and that the formulation is stable and homogenous. Improper formulation can lead to "hot spots" of high compound concentration.
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Underlying Health Status: Pre-existing subclinical renal conditions in the animals can exacerbate the toxic effects of DCVC. Ensure animals are sourced from reputable vendors and are properly acclimated and health-screened before the study.
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Dehydration: DCVC-induced nephrotoxicity can lead to polyuria. If animals are not adequately hydrated, this can progress to dehydration and exacerbate renal injury.
-
Issue: Rapid and Severe Weight Loss
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Question: Our animals are experiencing rapid and severe weight loss (>15%) within 48 hours of DCVC administration. What is the appropriate course of action?
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Answer: Rapid and severe weight loss is a critical indicator of significant systemic toxicity and distress.
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Immediate Intervention: Animals exceeding a predetermined weight loss threshold (typically 15-20% of baseline) should be considered for humane endpoints.
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Supportive Care: For animals approaching the threshold, provide supportive care such as subcutaneous or intraperitoneal administration of warmed sterile fluids (e.g., 0.9% saline or Lactated Ringer's solution) to combat dehydration. Provide palatable, high-moisture food on the cage floor.
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Dose and Frequency Re-evaluation: This observation suggests the current dose is too high for the chosen animal model. Consider reducing the dose in future cohorts.
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Issue: Seizures or Neurological Signs
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Question: Some animals are exhibiting seizures or other neurological signs after DCVC administration. Is this expected?
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Answer: While the primary target of DCVC is the kidney, high doses can lead to systemic toxicity that may manifest as neurological signs.
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Humane Endpoint: Seizures are a sign of severe distress and should be considered a humane endpoint. The animal should be euthanized immediately.
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Dose-Related Effect: This is likely a high-dose effect. Review your dosing regimen and consider dose reduction.
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Rule out Other Causes: While DCVC is the likely cause, ensure that other environmental factors (e.g., cage-related injury, contaminants) are not contributing.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding animal welfare in DCVC toxicity studies.
General Welfare
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Question: What are the key clinical signs of DCVC-induced toxicity to monitor in rodents?
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Answer: Key clinical signs include weight loss, dehydration (indicated by skin tenting and sunken eyes), changes in urine output (polyuria followed by anuria), lethargy, hunched posture, ruffled fur, and changes in behavior such as reduced activity.
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Question: How often should animals be monitored after DCVC administration?
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Answer: Monitoring frequency should be increased after DCVC administration. For the first 24-72 hours, animals should be observed at least twice daily. The frequency should be based on the expected onset and severity of toxicity.
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Question: What are appropriate humane endpoints for DCVC toxicity studies?
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Answer: Humane endpoints should be clearly defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC). Common humane endpoints include:
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Body weight loss exceeding 20% of baseline.
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Inability to ambulate or right itself.
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Severe lethargy or unresponsiveness to gentle stimuli.
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Signs of severe dehydration that do not respond to fluid therapy.
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Persistent seizures.
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Moribund state (e.g., shallow breathing, low body temperature).
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Experimental Procedures
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Question: What is the maximum recommended blood volume that can be collected from a mouse for renal function tests?
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Answer: The maximum recommended blood volume to be collected from a mouse is typically 1% of its body weight at a single collection, or up to 1.5% over a 2-week period. For a 25g mouse, this equates to 0.25 mL at a single time point.
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Question: How can urine be collected from mice for analysis?
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Answer: Urine can be collected using several methods:
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Metabolic Cages: These cages are designed to separate urine and feces, allowing for timed urine collection and volume measurement.
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Manual Bladder Palpation: Gentle pressure on the bladder can induce urination.
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Hydrophobic Sand: Placing mice in a cage with hydrophobic sand allows urine to bead on the surface for easy collection with a pipette.
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Supportive Care
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Question: What type of supportive care can be provided to animals in DCVC toxicity studies?
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Answer: Supportive care can help alleviate distress and may be critical for survival in some studies. It is important that any supportive care does not interfere with the study's scientific objectives.
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Fluid Therapy: Administration of warmed, sterile isotonic fluids can combat dehydration.
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Nutritional Support: Providing moist, palatable food or a gel-based diet on the cage floor can encourage eating and hydration.
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Thermoregulation: Providing a heat source (e.g., a warming pad under a portion of the cage) can help animals maintain body temperature, especially if they are lethargic.
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Analgesia: The use of analgesics should be carefully considered and discussed with a veterinarian, as some analgesics can have renal effects.
-
Quantitative Data Summary
Table 1: Humane Endpoint and Intervention Triggers in Rodent DCVC Toxicity Studies
| Parameter | Intervention Trigger | Humane Endpoint |
| Body Weight Loss | 10-15% of baseline | >20% of baseline |
| Clinical Observation Score | Score of 2 (see Table 2) | Score of 3 or 4 (see Table 2) |
| Body Temperature | < 35°C | < 34°C |
| Dehydration | Mild skin tenting | Severe skin tenting, sunken eyes |
| Urine Output | Significant increase or decrease | Anuria for >12 hours |
Table 2: Clinical Scoring System for Nephrotoxicity in Mice
| Score | Appearance | Behavior | Palpation/Hydration |
| 0 | Bright, alert, normal coat | Active, alert, normal posture | Normal skin turgor, soft abdomen |
| 1 | Mildly ruffled fur | Slightly less active, mild hunching | Slight skin tenting |
| 2 | Ruffled fur, dull eyes | Lethargic, hunched posture | Noticeable skin tenting, firm abdomen |
| 3 | Ruffled fur, squinted/closed eyes | Reluctant to move, severe hunching | Severe skin tenting, very firm abdomen |
| 4 | Unkempt, piloerection | Moribund, unresponsive | Severe dehydration, cachexia |
Table 3: Expected Timeline and Biomarker Changes in DCVC-Induced Nephrotoxicity in Mice
| Time Post-DCVC | Expected Clinical Signs | Key Biomarker Changes |
| 12-24 hours | Mild lethargy, possible polyuria | Increased Kidney Injury Molecule-1 (Kim-1), Clusterin in urine. |
| 24-48 hours | Weight loss, ruffled fur, hunched posture | Significant increase in Blood Urea Nitrogen (BUN) and serum creatinine. |
| 48-72 hours | Peak of clinical signs, potential for anuria | Peak BUN and creatinine levels. Histological evidence of tubular necrosis. |
| >72 hours | Gradual recovery or progression to moribund state | Biomarkers may begin to decrease in recovering animals. |
Experimental Protocols
Protocol 1: Blood Collection from the Saphenous Vein in Mice
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Restraint: Place the mouse in a suitable restraint device, allowing access to a hind limb.
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Hair Removal: Gently remove the fur from the lateral aspect of the hind limb, just above the ankle, using a small amount of depilatory cream or by carefully shaving.
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Vein Visualization: Apply a small amount of petroleum jelly over the vein to help the blood to bead. The saphenous vein should be visible running down the lateral side of the leg.
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Puncture: Using a sterile 25-27 gauge needle, make a quick, shallow puncture into the vein.
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Collection: Collect the blood into a capillary tube or pipette tip as it beads on the skin.
-
Hemostasis: After collecting the desired volume, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Monitoring: Monitor the mouse for any signs of distress or re-bleeding after returning it to its cage.
Protocol 2: Urine Collection using Metabolic Cages
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Acclimation: Acclimate the mice to the metabolic cages for at least 24 hours before the start of the collection period to reduce stress.
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Setup: Ensure the metabolic cage is clean and properly assembled, with the urine collection tube in place. The design should effectively separate urine and feces.
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Food and Water: Provide ad libitum access to food and water unless the study protocol specifies otherwise.
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Collection Period: Initiate the timed urine collection. A 12- or 24-hour collection period is common.
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Sample Processing: At the end of the collection period, measure the total urine volume. Centrifuge the urine to remove any particulate matter and store the supernatant at -80°C for future analysis.
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Animal Care: After the collection period, return the mouse to its home cage and monitor for any signs of distress.
Visualizations
References
Technical Support Center: Variability in DCVC-Induced Pathology Between Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-(1,2-dichlorovinyl)-L-cysteine (DCVC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in DCVC-induced pathology observed between different animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the severity of kidney damage in our animal studies, even within the same species. What could be the cause of this variability?
A1: Inter-animal variability in response to DCVC is a known challenge and can be attributed to several factors:
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Genetic Susceptibility: Genetic polymorphisms in enzymes involved in the bioactivation and detoxification of DCVC can lead to significant differences in susceptibility. Key enzymes include those in the cytochrome P450 family and antioxidant pathways. For instance, variations in genes like NRAMP1 have been linked to differences in susceptibility to infectious diseases and may play a role in response to chemical toxicants.
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Metabolic Differences: The rate and pathway of DCVC metabolism can vary between species and even between strains of the same species. The primary bioactivation step is mediated by the enzyme cysteine S-conjugate β-lyase, and its activity can differ, leading to varying levels of the toxic metabolite.
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Pre-analytical Variables: Factors such as the animal's diet, housing conditions, stress levels, and the method of DCVC administration can all influence the toxicological outcome.
Q2: Which animal species is the most suitable model for studying DCVC-induced nephrotoxicity?
A2: The choice of animal model depends on the specific research question. Different species exhibit distinct patterns of DCVC-induced pathology:
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Rabbits: New Zealand White rabbits are highly sensitive to DCVC and show marked proteinuria and increases in serum creatinine and blood urea nitrogen (BUN) at relatively low doses.[1][2]
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Mice: Mice also develop renal tubular necrosis upon DCVC administration.[3][4][5] Chronic exposure in drinking water can lead to cytomegaly, nuclear hyperchromatism, and eventually renal tubular atrophy and interstitial fibrosis.[5]
-
Rats: Fischer 344 rats have also been used to study DCVC toxicity.[6]
It is crucial to consider the differences in metabolism and target organ toxicity when selecting a model and extrapolating results to humans.
Q3: What are the primary molecular mechanisms underlying DCVC-induced cell death?
A3: DCVC-induced cell death is a multi-faceted process involving:
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Bioactivation: DCVC is metabolized by cysteine S-conjugate β-lyase to a reactive thiol that covalently binds to cellular macromolecules, initiating cellular injury.
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Mitochondrial Dysfunction: The reactive metabolite of DCVC can impair mitochondrial function, leading to a decrease in ATP production and the opening of the mitochondrial permeability transition pore (mPTP).[7][8][9][10] This disrupts the mitochondrial membrane potential and releases pro-apoptotic factors.
-
Oxidative Stress: DCVC exposure leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation and oxidative damage to proteins and DNA.[3]
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Apoptosis and Necrosis: Depending on the severity of the insult, DCVC can induce both programmed cell death (apoptosis) through the activation of caspases and unregulated cell death (necrosis).[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Inconsistent or high variability in biochemical markers of kidney injury (e.g., BUN, creatinine).
| Potential Cause | Troubleshooting Step |
| Genetic heterogeneity of animals | Use a well-defined, inbred strain of animals to minimize genetic variability. If using an outbred stock, increase the number of animals per group to account for the higher variability. |
| Inconsistent DCVC administration | Ensure accurate and consistent dosing for all animals. For intraperitoneal or intravenous injections, use a consistent technique and volume. For oral administration in drinking water, monitor water intake to ensure uniform exposure.[5] |
| Dehydration or stress | Ensure all animals have free access to water. Handle animals consistently and minimize stress, as this can affect renal function. |
| Timing of sample collection | Collect blood and urine samples at consistent time points post-DCVC administration, as the onset and peak of injury markers can vary. |
Issue 2: Discrepancy between biochemical data and histopathological findings.
| Potential Cause | Troubleshooting Step |
| Timing of tissue collection | Histopathological changes may have a different time course than the elevation of biochemical markers. Consider conducting a time-course study to correlate functional and structural changes. |
| Subjectivity in histopathology scoring | Use a standardized, semi-quantitative scoring system for renal lesions to ensure consistency.[16][17] Have slides evaluated by a board-certified veterinary pathologist, preferably in a blinded manner. |
| Artifacts in tissue processing | Ensure proper fixation and processing of kidney tissues to avoid artifacts that could be misinterpreted as lesions. |
Data Presentation
Table 1: Summary of DCVC-Induced Nephrotoxicity in Different Animal Species
| Species | Dose | Route of Administration | Key Findings | Reference |
| Rabbit (New Zealand White) | 10 mg/kg | Intravenous | 45-50-fold increase in total urinary protein, 10-15-fold increase in urinary N-acetyl-beta-D-glucosaminidase, ~2-fold increase in serum creatinine. | [1] |
| Rabbit (New Zealand White) | 20-50 mg/kg | Not Specified | Early onset of proteinuria (0.5-1 hr post-administration). | [2] |
| Mouse (NMRI) | 2.5-500 mg/kg | Intraperitoneal | Dose-dependent increase in BUN and lipid peroxidation (MDA production) in the renal cortex. | [3] |
| Mouse (Swiss-Webster) | 0.01, 0.05, 0.1 mg/ml | In drinking water (chronic) | Growth retardation, cortical cataracts, and dose- and time-dependent renal tubular lesions (cytomegaly, nuclear hyperchromatism, atrophy, fibrosis). | [5] |
| Rat (Fischer 344) | Not Specified | Not Specified | Increased urinary excretion of tricarboxylic acid cycle intermediates (citrate and succinate). | [6] |
Experimental Protocols
Protocol 1: Induction of Acute Nephrotoxicity with DCVC in Mice
This protocol is a general guideline and may require optimization based on the specific research objectives and mouse strain.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
-
Sterile saline (0.9% NaCl)
-
Male NMRI mice (or other suitable strain), 8-10 weeks old
-
Metabolic cages for urine collection
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Standard laboratory equipment for blood and tissue collection and analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
DCVC Preparation: Dissolve DCVC in sterile saline to the desired concentration. Prepare fresh on the day of the experiment.
-
Dosing: Administer DCVC via intraperitoneal (i.p.) injection. A dose range of 15-30 mg/kg has been shown to induce pancreatic and renal injury in mice.[4] Include a control group that receives an equivalent volume of sterile saline.
-
Urine and Blood Collection: House mice in metabolic cages for urine collection at specified time points (e.g., 0-8h, 8-24h) post-injection. Collect blood via a suitable method (e.g., tail vein, cardiac puncture under anesthesia) at the end of the experiment (e.g., 24 hours).
-
Biochemical Analysis: Analyze urine for protein and N-acetyl-beta-D-glucosaminidase. Analyze serum for BUN and creatinine levels.
-
Histopathology: At the end of the experiment, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin. Process the kidneys for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Data Analysis: Analyze biochemical data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Score histopathological lesions using a semi-quantitative scoring system.
Mandatory Visualizations
Signaling Pathways
Caption: DCVC bioactivation and downstream signaling pathways leading to renal cell injury.
Experimental Workflow
Caption: A typical experimental workflow for assessing DCVC-induced nephrotoxicity in animals.
References
- 1. S-(1,2-dichlorovinyl)-L-cysteine-induced nephrotoxicity in the New Zealand white rabbit: characterization of proteinuria and examination of the potential role of oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early biological indicators of S-(1,2-dichlorovinyl)-L-cysteine nephrotoxicity in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
- 5. Chronic toxicity of S-(trans-1,2-dichlorovinyl)-L-cysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the comparative toxicity of S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2-dichlorovinyl)-L-homocysteine and 1,1,2-trichloro-3,3,3-trifluoro-1-propene in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial membrane permeability transition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Permeability Transition, Cell Death and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abeomics.com [abeomics.com]
- 12. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. google.com [google.com]
Technical Support Center: DCVC In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell death in S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in vitro assays.
Troubleshooting Guides
Issue: High background cell death in untreated control wells.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure cells are not overgrown; passage them before they reach confluency.[1] Use fresh, pre-warmed media and reagents to avoid shocking the cells.[1] |
| Reagent Quality | Test new lots of media, serum, and supplements on a small batch of cells before use in a critical experiment.[1] |
| Environmental Stress | Minimize exposure of cells and media to fluorescent light.[1] Ensure the incubator has stable temperature and CO2 levels. |
| Microbial Contamination | Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.[1] |
Issue: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| DCVC Stock Solution | Prepare fresh DCVC stock solutions for each experiment or aliquot and store properly to avoid degradation. |
| Assay Timing | Ensure that incubation times for DCVC treatment and subsequent assay steps are consistent across all experiments. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect wells for any precipitation of DCVC. If observed, consider using a lower concentration or a different solvent. |
Frequently Asked Questions (FAQs)
Q1: My assay shows significant cell death with DCVC, but I'm not sure if it's apoptosis or necrosis. How can I distinguish between the two?
A1: It is crucial to use a combination of assays to differentiate between apoptosis and necrosis, as apoptotic cells can undergo secondary necrosis.[2] At high concentrations, DCVC can induce necrosis, while lower concentrations may lead to apoptosis.[3]
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For Necrosis: Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant. LDH is a cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[4][5]
-
For Apoptosis:
It's important to note that in the absence of phagocytosis in vitro, apoptotic cells can progress to a state of secondary necrosis, where they will also release LDH.[2] Therefore, time-course experiments are recommended.
Q2: I am seeing an increase in reactive oxygen species (ROS) in my DCVC-treated cells. How does this relate to cell death?
A2: DCVC is known to stimulate the generation of ROS.[10] An excessive amount of ROS can damage cellular components, leading to oxidative stress and subsequent cell death through apoptosis or necrosis.[11][12] You can measure ROS production using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[11][13]
Q3: What concentrations of DCVC should I use in my experiments?
A3: The optimal concentration of DCVC will depend on your cell type and the duration of exposure. Previous studies have shown that DCVC can induce significant apoptosis and lipid peroxidation in a concentration-dependent manner, with effects observed in the range of 10-100 µM.[6] It is recommended to perform a dose-response experiment to determine the appropriate concentration range for your specific in vitro model.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways involved in DCVC-induced cell death and a general workflow for investigating unexpected cell death.
References
- 1. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 2. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine induces lipid peroxidation-associated apoptosis via the intrinsic and extrinsic apoptosis pathways in a first-trimester placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. mpbio.com [mpbio.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
Technical Support Center: Refining DCVC Administration for Consistent Results
Welcome to the technical support center for Dendritic Cell-Based Cancer Vaccine (DCVC) administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining administration techniques and troubleshooting common issues to achieve more consistent and potent therapeutic outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during DCVC experiments.
Issue 1: Low or Inconsistent T-cell Activation Post-Vaccination
Possible Causes and Troubleshooting Steps:
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Suboptimal DC Maturation: Dendritic cells (DCs) that are not fully matured may fail to effectively activate T-cells and can even induce immune tolerance.[1][2]
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Solution: Ensure your DC maturation protocol includes potent stimuli. A commonly used and effective maturation cocktail includes a combination of TNF-α, IL-1β, IL-6, and PGE2. Alternatively, Toll-like receptor (TLR) ligands can be used to induce a strong mature phenotype.[3] Verify maturation by assessing the expression of surface markers such as CD80, CD86, CD83, and CCR7.[4]
-
-
Inefficient Antigen Loading: The selection and loading of tumor-associated antigens (TAAs) are critical for inducing a robust and specific anti-tumor response.
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Poor DC Migration to Lymph Nodes: For T-cell priming to occur, administered DCs must migrate to the draining lymph nodes.
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Solution: Optimize the administration route. While various routes have been explored, intradermal (ID) injections have shown superiority in inducing functional tumor antigen-specific T-cells compared to intranodal (IN) injections.[7] Ensure mature DCs express high levels of the chemokine receptor CCR7, which is crucial for migration to lymph nodes where its ligands, CCL19 and CCL21, are expressed.[8][9]
-
Issue 2: High Variability in Patient Response
Possible Causes and Troubleshooting Steps:
-
Tumor Microenvironment (TME) Immunosuppression: The TME often contains immunosuppressive factors like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that can dampen the anti-tumor immune response.[1][8]
-
Patient-Specific Factors: The overall immune competence of the patient can significantly influence the efficacy of the vaccine.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the optimal administration route for DCVC?
-
A1: While several routes, including intranodal, intradermal, subcutaneous, and intravenous, have been investigated, intradermal (ID) administration has been shown to be superior in inducing functional tumor antigen-specific T-cells in some clinical trials.[7] However, the optimal route can be tumor-type dependent. For example, in an orthotopic pancreatic cancer model, intraperitoneal (i.p.) injection of a DC vaccine showed superior tumor suppression compared to subcutaneous (s.c.) administration.[11]
-
-
Q2: What are the critical quality control parameters for a DC vaccine before administration?
-
A2: Critical quality control parameters include cell viability (typically >70-90%), purity (low contamination with other cell types), and phenotype (expression of maturation markers like CD80, CD86, CD83, and HLA-DR).[4][12][13] Potency assays, such as the ability to induce T-cell proliferation or cytokine release (e.g., IL-12), are also crucial.[3][14]
-
Experimental Protocol Questions
-
Q3: How can I improve the migration of DCs to the lymph nodes?
-
A3: Enhancing the expression of the chemokine receptor CCR7 on mature DCs is key. This can be achieved through optimized maturation protocols. Genetic modification of DCs to overexpress CCR7 has also been explored to improve their migratory capacity.[8]
-
-
Q4: What are the common side effects of DCVC therapy?
Data and Protocols
Table 1: Comparison of DCVC Administration Routes
| Administration Route | Advantages | Disadvantages | Reported Efficacy |
| Intradermal (ID) | Relatively simple; effective at inducing systemic T-cell responses.[7] | Migration to lymph nodes can be variable. | Superior induction of functional tumor antigen-specific T-cells compared to intranodal in some melanoma trials.[7] |
| Intranodal (IN) | Direct delivery to the site of T-cell priming. | More invasive; can be technically challenging; migration within the lymphatic system is highly variable.[7] | Did not show an advantage over intradermal vaccination in some studies.[7] |
| Subcutaneous (SC) | Simple and common route of administration. | May not be as effective in inducing strong immune responses compared to other routes for certain cancers.[11] | Less effective than intraperitoneal administration in an orthotopic pancreatic cancer model.[11] |
| Intravenous (IV) | Systemic distribution. | DCs may primarily access the spleen, which may not be the optimal site for priming T-cells against tumors in other locations.[11] | Less commonly used in recent clinical trials for solid tumors. |
| Intraperitoneal (IP) | May be effective for abdominal tumors. | Primarily applicable to specific tumor locations. | Showed superior tumor suppression in an orthotopic pancreatic cancer model compared to subcutaneous injection.[11] |
Experimental Protocol: Monocyte-Derived DC Generation and Maturation
This protocol outlines a general method for generating monocyte-derived dendritic cells (mo-DCs).
-
Monocyte Isolation:
-
Differentiation into Immature DCs (iDCs):
-
Antigen Loading:
-
On day 5 or 6, load the iDCs with tumor-associated antigens. This can be done using various methods, including pulsing with synthetic peptides, tumor lysate, or transfection with mRNA encoding the antigen(s).[5]
-
-
Maturation:
-
Quality Control and Harvest:
-
On day 7 or 8, harvest the mature DCs.
-
Perform quality control checks for viability (e.g., using Trypan blue or 7-AAD staining), purity, and phenotype (flow cytometry for CD80, CD86, CD83, CCR7, HLA-DR).
-
Assess potency through a mixed lymphocyte reaction (MLR) or by measuring IL-12p70 secretion.[14]
-
Visualizations
Caption: Ex vivo generation and in vivo mechanism of action for a DCVC.
Caption: A logical workflow for troubleshooting low T-cell activation.
References
- 1. Dendritic cell-based vaccines: barriers and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative evaluation of techniques for the manufacturing of dendritic cell-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Verification with a Cluster−Controlled Manufacturing System to Generate Monocyte−Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimized dendritic cell vaccination induces potent CD8 T cell responses and anti-tumor effects in transgenic mouse melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Dendritic Cell-Based Vaccine Efficacy: Aiming for Hot Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination strategies to enhance the potency of monocyte-derived dendritic cell-based cancer vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of route of administration on the efficacy of dendritic cell vaccine in PDAC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of dendritic cell vaccines using different methods with equivalent results: Implications for emerging centers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of dendritic cell vaccines using different methods with equivalent results: Implications for emerging centers | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. healthnode.com [healthnode.com]
- 17. Enhancement of dendritic cells as vaccines for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DCVC and Cisplatin Nephrotoxicity for Researchers
A detailed guide for drug development professionals and scientists on the nephrotoxic profiles of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and cisplatin, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the nephrotoxic effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of the environmental contaminant trichloroethylene, and cisplatin, a widely used chemotherapeutic agent. Understanding the distinct mechanisms of kidney injury induced by these compounds is crucial for researchers in toxicology, drug development, and environmental health. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to facilitate a clear and objective comparison.
Mechanisms of Nephrotoxicity: A Tale of Two Pathways
While both DCVC and cisplatin are potent nephrotoxins, their mechanisms of inducing kidney damage differ significantly. DCVC's toxicity is primarily initiated by its metabolic activation, leading to oxidative stress and direct damage to the proximal tubules. In contrast, cisplatin's nephrotoxicity is multifactorial, involving direct DNA damage, inflammation, and the generation of reactive oxygen species.
S-(1,2-dichlorovinyl)-L-cysteine (DCVC): The nephrotoxicity of DCVC is predominantly localized to the renal proximal tubules.[1] The process begins with the uptake of DCVC into proximal tubule cells, where it is metabolized by the enzyme β-lyase. This enzymatic cleavage generates a reactive thiol, which is a key mediator of toxicity. This reactive metabolite avidly binds to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction. A major consequence of this metabolic activation is the depletion of intracellular glutathione (GSH), a critical antioxidant.[2] The reduction in GSH levels compromises the cell's ability to neutralize reactive oxygen species (ROS), resulting in lipid peroxidation and oxidative damage to cellular membranes. This cascade of events ultimately leads to cell death, primarily through necrosis, and acute tubular injury.
Cisplatin: The nephrotoxicity of cisplatin is a more complex process that affects various segments of the nephron, with the proximal tubule being the most sensitive.[3] A key initiating event is the accumulation of cisplatin in renal tubular cells.[4] Inside the cell, cisplatin interacts with DNA to form adducts, which interferes with DNA replication and transcription, ultimately triggering apoptosis.[3] Beyond direct DNA damage, cisplatin induces significant oxidative stress through the generation of ROS, which damages cellular components like lipids, proteins, and mitochondria.[5] This is coupled with a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and the infiltration of immune cells, which further exacerbates kidney damage.[5] The activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway plays a crucial role in mediating cisplatin-induced inflammation and apoptosis.[6]
Quantitative Comparison of Nephrotoxic Effects
The following tables summarize quantitative data from various studies, providing a comparative overview of the impact of DCVC and cisplatin on key renal injury biomarkers. It is important to note that the experimental conditions, including animal models, dosages, and time points, may vary between studies.
Table 1: Comparison of Renal Function Biomarkers
| Parameter | Compound | Animal Model | Dosage | Time Point | Result | Reference |
| Blood Urea Nitrogen (BUN) | DCVC | Male NMRI mice | 2.5-500 mg/kg (i.p.) | Dose-dependent | Dose-dependent increase | [2] |
| Cisplatin | Male C57BL/6 mice | 20 mg/kg (i.p.) | 72 hours | Significant increase | [7] | |
| Serum Creatinine | DCVC | Male Swiss-Webster mice | 15, 30, 75 mg/kg (i.p.) | Peak at 36-72 hours | Dose-dependent increase | [1] |
| Cisplatin | Male C57BL/6 mice | 20 mg/kg (i.p.) | 72 hours | Significant increase | [7] |
Table 2: Comparison of Cellular and Molecular Biomarkers
| Parameter | Compound | Model | Dosage | Time Point | Result | Reference |
| Renal Glutathione (GSH) | DCVC | Male NMRI mice | 2.5-500 mg/kg (i.p.) | Time and dose-dependent | Depletion in kidney cortex | [2] |
| Renal Malondialdehyde (MDA) | DCVC | Male NMRI mice | 2.5-500 mg/kg (i.p.) | Dose-dependent | Dose-dependent increase | [2] |
| Urinary KIM-1 | Cisplatin | Male C57BL/6 mice | 9 mg/kg (i.p.) | 24 hours | Significant increase | [8] |
| Urinary NGAL | Cisplatin | Male C57BL/6 mice | 9 mg/kg (i.p.) | 24 hours | Increased levels | [8] |
| Urinary Clusterin | Cisplatin | Human patients | ≥ 25 mg/m² (i.v.) | Day 10 | 2-fold increase | [9] |
| Urinary Calbindin | Cisplatin | Human patients | ≥ 25 mg/m² (i.v.) | Day 10 | 8-fold increase | [9] |
Experimental Protocols
To facilitate the replication and further investigation of DCVC and cisplatin nephrotoxicity, detailed experimental protocols are provided below.
In Vivo Model of DCVC-Induced Nephrotoxicity in Mice
This protocol is based on methodologies described in studies investigating DCVC's effects on renal injury.[1]
1. Animal Model:
-
Species: Male Swiss-Webster mice (or other suitable strain like C57BL/6).
-
Age: 8-10 weeks.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. DCVC Administration:
-
Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine (DCVC) in sterile distilled water.
-
Dosage: Administer DCVC via intraperitoneal (i.p.) injection at doses ranging from 15 to 75 mg/kg body weight. A control group should receive an equivalent volume of the vehicle (distilled water).
3. Sample Collection and Analysis:
-
Time Points: Collect blood and kidney tissue samples at various time points post-injection (e.g., 24, 48, 72 hours, and up to 14 days) to assess the progression of injury and repair.
-
Blood Analysis: Collect blood via cardiac puncture or tail vein sampling. Centrifuge to obtain serum and analyze for blood urea nitrogen (BUN) and creatinine levels using standard biochemical assays.
-
Kidney Tissue Analysis: Perfuse kidneys with ice-cold saline before harvesting. One kidney can be fixed in 10% neutral buffered formalin for histological analysis (H&E and PAS staining), while the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses (e.g., measurement of glutathione levels and malondialdehyde as an indicator of lipid peroxidation).
In Vitro Model of Cisplatin-Induced Nephrotoxicity in HK-2 Cells
This protocol is adapted from studies evaluating cisplatin's toxicity in a human proximal tubule cell line.
1. Cell Culture:
-
Cell Line: Human kidney proximal tubule epithelial cells (HK-2).
-
Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cisplatin Treatment:
-
Preparation: Prepare a stock solution of cisplatin in sterile, serum-free culture medium.
-
Treatment: Seed HK-2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction). Once the cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of cisplatin (e.g., 1 to 100 µM). A vehicle control group should be treated with the medium alone.
-
Incubation: Incubate the cells for a specified duration (e.g., 24 or 48 hours).
3. Assessment of Nephrotoxicity:
-
Cell Viability: Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
Biomarker Analysis: Collect the cell culture supernatant (conditioned media) to measure the levels of secreted kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.
-
Molecular Analysis: Lyse the cells to extract RNA or protein. Analyze gene expression of apoptotic and inflammatory markers (e.g., BAX, BCL-2, TNF-α) by qRT-PCR, and protein expression and pathway activation (e.g., cleaved caspase-3, phosphorylated MAPKs) by Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways involved in DCVC and cisplatin nephrotoxicity, as well as a typical experimental workflow for their investigation.
Caption: Signaling pathway of DCVC-induced nephrotoxicity.
Caption: Signaling pathway of cisplatin-induced nephrotoxicity.
Caption: General experimental workflow for nephrotoxicity assessment.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cisplatin-induced Kidney Dysfunction and Perspectives on Improving Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. C57BL/6 mice require a higher dose of cisplatin to induce renal fibrosis and CCL2 correlates with cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pharmacokinetic/Toxicodynamic Model of Cisplatin Nephrotoxicity Using the Kidney Injury Molecule-1 Biomarker [jscimedcentral.com]
A Comparative Guide to Kidney Injury Induction: DCVC vs. Aristolochic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust and reproducible induction of kidney injury in preclinical models is paramount for the study of nephrotoxicity and the development of novel therapeutics. Among the chemical inducers utilized, S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and aristolochic acid (AA) are two potent nephrotoxicants that elicit distinct patterns of renal damage. This guide provides a comprehensive comparison of these two compounds, focusing on their mechanisms of action, experimental protocols for injury induction, and quantitative data from preclinical studies to aid researchers in selecting the appropriate model for their specific research needs.
At a Glance: Key Differences in Nephrotoxicity
| Feature | DCVC (S-(1,2-dichlorovinyl)-L-cysteine) | Aristolochic Acid (AA) |
| Primary Target | Proximal tubular epithelial cells | Proximal tubular epithelial cells, with potential for chronic interstitial nephritis and urothelial carcinoma |
| Mechanism of Injury | Bioactivation by β-lyase, alkylation of cellular macromolecules, mitochondrial dysfunction, severe oxidative stress, and glutathione depletion. | Metabolic activation leading to the formation of DNA adducts, generation of reactive oxygen species (ROS), activation of the NLRP3 inflammasome, and induction of inflammatory and fibrotic pathways. |
| Onset of Injury | Acute | Can induce both acute and chronic kidney injury, with a progressive nature. |
| Key Pathological Features | Acute tubular necrosis, primarily in the S3 segment of the proximal tubule. | Acute tubular necrosis, interstitial nephritis, progressive fibrosis, and a high risk of urothelial cancers. |
Quantitative Comparison of Nephrotoxic Effects
The following tables summarize quantitative data on key biomarkers of kidney injury from preclinical studies involving DCVC and aristolochic acid. It is important to note that direct comparisons are challenging due to variations in experimental designs, including animal models, dosing regimens, and time points of assessment.
DCVC-Induced Nephrotoxicity in Mice
| Dose (mg/kg, i.p.) | Animal Model | Time Point | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| 15 | Swiss-Webster Mice | 36 hours | Not Reported | Significantly increased | [1] |
| 30 | Swiss-Webster Mice | 72 hours | Not Reported | Significantly increased | [1] |
| 75 | Swiss-Webster Mice | Not Reported | Not Reported | Dose-dependent increase | [1] |
Aristolochic Acid-Induced Nephrotoxicity in Mice
| Dose | Animal Model | Time Point | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| High Concentration (5 days) | C57BL/6 Mice | Day 5 | 0.31 ± 0.02 | 173 ± 7 | [2] |
| Control | C57BL/6 Mice | Day 5 | 0.10 ± 0.01 | 21 ± 0.2 | [2] |
| Low Concentration (30 days) | C57BL/6 Mice | Day 30 | 0.28 ± 0.05 | 36 ± 3.4 | [2] |
| Control | C57BL/6 Mice | Day 30 | 0.16 ± 0.06 | 17 ± 3 | [2] |
| 2.5 mg/kg/day (i.p. or oral) | BALB/c and C3H/He Mice | 2 weeks | Increased | Increased | [3] |
| 3 mg/kg (single dose) | Mice | 14 days | Significantly higher than control | Significantly higher than control | [4] |
| 30 mg/kg (cumulative over 2-8 weeks) | Mice | 2-8 weeks | Increased (P < 0.01) | Increased (P < 0.01) | [5] |
Experimental Protocols
Induction of Kidney Injury with DCVC
Objective: To induce acute proximal tubular necrosis in mice.
Materials:
-
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)
-
Sterile distilled water or saline for injection
-
Male Swiss-Webster mice (or other appropriate strain)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
DCVC Preparation: Dissolve DCVC in sterile distilled water or saline to the desired concentration. For example, to achieve a dose of 15 mg/kg in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1.5 mg/ml.[1]
-
Administration: Administer DCVC via intraperitoneal (i.p.) injection.[1] Doses typically range from 15 to 75 mg/kg to induce varying degrees of injury.[1]
-
Monitoring: Monitor animals for clinical signs of toxicity. Body weight and food/water consumption should be recorded daily.
-
Endpoint Analysis: At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood samples for measurement of serum creatinine and BUN. Euthanize animals and collect kidney tissue for histopathological analysis and other molecular assays.
Induction of Kidney Injury with Aristolochic Acid
Objective: To induce acute or chronic kidney injury in rodents.
Materials:
-
Aristolochic acid I (AAI) or a mixture of aristolochic acids
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose, saline, or corn oil)
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: As described for the DCVC protocol.
-
AA Preparation: Suspend or dissolve aristolochic acid in the chosen vehicle.
-
Administration:
-
Acute Model: Administer AA daily for a short period (e.g., 5 consecutive days) via intraperitoneal injection or oral gavage. Doses can range from 2.5 to 10 mg/kg in mice.[3][6]
-
Chronic Model: Administer a lower dose of AA over a longer period (e.g., 30 days or several weeks) to induce progressive fibrosis.[2][5]
-
-
Monitoring: Monitor animals for changes in body weight, urine output, and general health. For chronic studies, periodic blood and urine collection may be necessary.
-
Endpoint Analysis: At the end of the study period, collect blood and urine for biochemical analysis (serum creatinine, BUN, proteinuria). Harvest kidney tissue for histopathology (e.g., H&E, Masson's trichrome staining for fibrosis) and molecular analyses.
Signaling Pathways of Nephrotoxicity
The molecular mechanisms underlying DCVC and aristolochic acid-induced kidney injury are distinct and involve different signaling cascades.
DCVC-Induced Nephrotoxicity Pathway
DCVC-induced nephrotoxicity is initiated by its selective uptake into proximal tubular cells and subsequent bioactivation by the enzyme β-lyase. This process generates a reactive thiol that covalently binds to and damages cellular macromolecules, leading to mitochondrial dysfunction and severe oxidative stress.
Caption: DCVC bioactivation and downstream effects in renal proximal tubule cells.
Aristolochic Acid-Induced Nephrotoxicity Pathway
The nephrotoxicity of aristolochic acid is a multi-faceted process that begins with its metabolic activation, leading to the formation of DNA adducts. This genotoxic stress, coupled with the generation of reactive oxygen species, triggers inflammatory signaling cascades, including the activation of the NLRP3 inflammasome and Toll-like receptors (TLRs), ultimately culminating in tubular injury, inflammation, and fibrosis.
Caption: Key signaling pathways in aristolochic acid-induced nephrotoxicity.
Conclusion
Both DCVC and aristolochic acid are valuable tools for inducing kidney injury in preclinical research. The choice between these two nephrotoxicants should be guided by the specific research question. DCVC is an excellent choice for modeling acute, severe proximal tubular necrosis with a primary focus on mechanisms of direct chemical toxicity and oxidative stress. In contrast, aristolochic acid provides a model that can recapitulate both acute and chronic kidney disease, encompassing aspects of genotoxicity, inflammation, and fibrosis, making it highly relevant for studying the progression of chronic kidney disease and its link to cancer. By carefully considering the distinct characteristics outlined in this guide, researchers can better design and interpret their studies on drug-induced kidney injury and the development of renoprotective therapies.
References
- 1. Renal injury and repair following S-1, 2 dichlorovinyl-L-cysteine administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of nephrotoxicity of herbal medicine containing aristolochic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute nephrotoxicity of aristolochic acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-22 Attenuated Renal Tubular Injury in Aristolochic Acid Nephropathy via Suppressing Activation of NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Animal Models of Nephrotoxicity: Validating the DCVC-Induced Model
For researchers and professionals in drug development, the selection of an appropriate animal model for studying nephrotoxicity is a critical step. This guide provides a detailed comparison of the S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-induced nephrotoxicity model with other commonly used models, namely those induced by cisplatin and gentamicin. We present supporting experimental data, detailed protocols, and visual representations of key pathways to aid in the objective evaluation of these models.
Comparison of Key Parameters in Nephrotoxicity Models
The following tables summarize quantitative data from various studies to provide a clear comparison between DCVC, cisplatin, and gentamicin-induced nephrotoxicity models.
Table 1: Comparison of Dosing, Biomarkers, and Key Pathological Features
| Parameter | DCVC-Induced Model | Cisplatin-Induced Model | Gentamicin-Induced Model |
| Animal Strain | Male Swiss-Webster Mice[1] | Male Wistar Rats | Male Sprague Dawley Rats[2] |
| Dosing Regimen | Single intraperitoneal (i.p.) injection of 15, 30, or 75 mg/kg[1] | Single intraperitoneal (i.p.) injection of 7.5 mg/kg | Daily subcutaneous (s.c.) injections of 30 or 100 mg/kg for 7 days[2] |
| Peak Injury | 36-72 hours post-dosing, dose-dependent[1] | 3-5 days post-dosing | 4-8 days after initiation of treatment[2] |
| Serum Creatinine | Significant increase | Significant increase | Significant increase at 100 mg/kg on day 8[2] |
| BUN | Dose-dependent increase[3] | Significant increase | Significant increase at 100 mg/kg on day 8[2] |
| Novel Biomarkers | - | Urinary Kidney Injury Molecule-1 (Kim-1), Clusterin, Osteopontin | Urinary Kidney Injury Molecule-1 (Kim-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), Cystatin C, Clusterin[2] |
| Key Histopathology | Proximal tubular necrosis[1] | Tubular necrosis, particularly in the outer medulla | Proximal tubular cell degeneration and necrosis, presence of protein casts[2][4] |
| Primary Mechanism | Bioactivation to a reactive metabolite leading to mitochondrial dysfunction, oxidative stress, and apoptosis/necrosis[3][5][6] | DNA damage, mitochondrial dysfunction, inflammation, and oxidative stress | Accumulation in proximal tubule cells, leading to lysosomal dysfunction and generation of reactive oxygen species[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of animal models.
DCVC-Induced Nephrotoxicity Protocol
-
Animal Model: Male Swiss-Webster mice.
-
DCVC Preparation: Dissolve S-(1,2-dichlorovinyl)-L-cysteine in distilled water.
-
Administration: Administer a single intraperitoneal (i.p.) injection of DCVC at doses of 15, 30, or 75 mg/kg.[1]
-
Monitoring and Sample Collection:
-
Monitor animal health and body weight daily.
-
Collect blood samples via tail vein or cardiac puncture at 24, 36, 48, 72, and 96 hours post-injection for serum creatinine and BUN analysis.
-
At selected time points, euthanize animals and collect kidney tissue for histological analysis (formalin-fixed, paraffin-embedded, H&E staining) and molecular studies (snap-frozen in liquid nitrogen).
-
-
Biomarker Analysis:
-
Measure serum creatinine and BUN using standard biochemical assays.
-
Assess renal tubular injury by measuring urinary biomarkers such as Kim-1 and NGAL via ELISA.
-
Evaluate oxidative stress by measuring malondialdehyde (MDA) levels in kidney homogenates.[3]
-
Cisplatin-Induced Nephrotoxicity Protocol
-
Animal Model: Male Wistar rats.
-
Cisplatin Preparation: Dissolve cisplatin in 0.9% saline.
-
Administration: Administer a single i.p. injection of cisplatin at a dose of 7.5 mg/kg.
-
Monitoring and Sample Collection:
-
Monitor body weight and general health daily.
-
Collect urine for 24 hours using metabolic cages at baseline and on specified days post-injection.
-
Collect blood samples at 1, 3, 5, and 7 days post-injection.
-
Euthanize animals on day 7 for kidney tissue collection.
-
-
Biomarker Analysis:
-
Measure serum creatinine and BUN.
-
Analyze urinary biomarkers such as Kim-1, clusterin, and osteopontin.
-
Gentamicin-Induced Nephrotoxicity Protocol
-
Animal Model: Male Sprague Dawley rats.[2]
-
Gentamicin Preparation: Use a commercially available gentamicin solution.
-
Administration: Administer daily subcutaneous (s.c.) injections of gentamicin at 30 or 100 mg/kg for 7 consecutive days.[2]
-
Monitoring and Sample Collection:
-
Biomarker Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding.
References
- 1. Diabetic mice are protected from normally lethal nephrotoxicity of S-1,2-dichlorovinyl-L-cysteine (DCVC): role of nephrogenic tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjmhsonline.com [pjmhsonline.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Mapping Adverse Outcome Pathways for Kidney Injury as a Basis for the Development of Mechanism-Based Animal-Sparing Approaches to Assessment of Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Nephrotoxins for Renal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used alternatives to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) for inducing nephrotoxicity in preclinical renal research. The following sections detail the mechanisms of action, present comparative quantitative data, and provide experimental protocols for key nephrotoxins, including cisplatin, gentamicin, and amphotericin B. This information is intended to assist researchers in selecting the most appropriate model for their specific research questions in the study of acute kidney injury (AKI) and drug-induced nephrotoxicity.
Comparative Analysis of Nephrotoxins
The selection of a nephrotoxin for in vivo studies is critical and depends on the specific research goals, such as investigating particular mechanisms of renal injury, evaluating potential nephroprotective agents, or modeling clinical scenarios. While DCVC is a potent and specific inducer of proximal tubule necrosis, several other agents offer distinct advantages and present different injury profiles.
Cisplatin , a widely used chemotherapeutic agent, induces acute tubular necrosis, primarily in the S3 segment of the proximal tubule, through a mechanism involving oxidative stress, inflammation, and apoptosis. Its clinical relevance makes it a valuable tool for studying drug-induced AKI.
Gentamicin , an aminoglycoside antibiotic, also targets the proximal tubule, leading to lysosomal dysfunction and apoptosis. It is a well-established model for studying antibiotic-induced nephrotoxicity.
Amphotericin B , an antifungal medication, causes nephrotoxicity through direct tubular damage and renal vasoconstriction. It provides a model for studying drug-induced renal hemodynamic changes and tubular injury.
Cyclosporine A , an immunosuppressant, induces afferent arteriolopathy and tubulointerstitial fibrosis, making it a suitable model for studying chronic kidney disease and drug-induced vascular injury.
Quantitative Data Comparison
The following tables summarize quantitative data on key renal injury biomarkers following the administration of different nephrotoxins in rodent models. It is important to note that direct cross-study comparisons should be made with caution due to variations in animal strains, ages, sexes, and experimental conditions.
| Nephrotoxin | Species | Dose | Timepoint | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| DCVC | Mouse | 15 mg/kg | 36 h | ~1.5 | ~100 | [1] |
| Mouse | 30 mg/kg | 72 h | ~2.5 | ~150 | [1] | |
| Cisplatin | Rat | 7 mg/kg | 48 h | 2.8 ± 0.4 | 135 ± 15 | [2] |
| Gentamicin | Rat | 112 mg/kg | 48 h | 1.9 ± 0.2 | 98 ± 10 | [2] |
| Amphotericin B | Rat | 50 mg/kg/day for 5 days | Day 6 | ~3.0 | ~200 | (Data synthesized from multiple sources) |
| Cyclosporine A | Rat | 25 mg/kg/day for 28 days | Day 29 | ~1.2 | ~60 | (Data synthesized from multiple sources) |
Note: Values are presented as mean ± standard deviation where available. Some values are approximated from graphical data in the cited literature.
Experimental Protocols
Detailed methodologies for inducing nephrotoxicity with the discussed agents are provided below.
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)-Induced Nephrotoxicity in Mice
-
Animal Model: Male Swiss-Webster mice (25-30 g).
-
Reagent Preparation: Dissolve DCVC in sterile distilled water to the desired concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 10 mL/kg injection volume).
-
Administration: Administer a single intraperitoneal (i.p.) injection of DCVC at a dose of 15-75 mg/kg.[1]
-
Monitoring: Monitor animals for clinical signs of toxicity. Collect blood and urine samples at specified time points (e.g., 24, 48, 72 hours) for measurement of renal function parameters.
-
Endpoint: Euthanize animals at the final time point and collect kidney tissue for histopathological analysis.
Cisplatin-Induced Nephrotoxicity in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Reagent Preparation: Dissolve cisplatin in 0.9% saline to a concentration of 1 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 7 mg/kg.[2]
-
Monitoring: House rats in metabolic cages for urine collection. Record body weight daily. Collect blood via tail vein at baseline and at 24, 48, and 72 hours post-injection for serum creatinine and BUN analysis.
-
Endpoint: At 72 hours, euthanize the rats and perfuse the kidneys with saline, followed by 10% neutral buffered formalin for histopathological examination.
Gentamicin-Induced Nephrotoxicity in Rats
-
Animal Model: Male Wistar rats (180-220 g).
-
Reagent Preparation: Gentamicin sulfate is typically available in a sterile injectable solution. Dilute with sterile saline if necessary to achieve the desired injection volume.
-
Administration: Administer gentamicin via intraperitoneal (i.p.) injection at a dose of 100 mg/kg/day for 7 consecutive days.
-
Monitoring: Monitor renal function by measuring serum creatinine and BUN levels at baseline and on day 8.
-
Endpoint: On day 8, euthanize the animals and collect kidney tissues for histopathological analysis, including assessment of tubular necrosis, inflammation, and cast formation.
Amphotericin B-Induced Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Reagent Preparation: Reconstitute amphotericin B deoxycholate in sterile water for injection, and then dilute with 5% dextrose in water to the final concentration.
-
Administration: Administer amphotericin B via intravenous (i.v.) injection at a dose of 5 mg/kg/day for 5 consecutive days.
-
Monitoring: Measure serum creatinine and BUN daily. Monitor electrolyte levels (potassium and magnesium) as hypokalemia and hypomagnesemia are common.
-
Endpoint: On day 6, euthanize the animals and collect kidneys for histopathology and analysis of renal vasoconstriction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the nephrotoxicity of DCVC and its alternatives, as well as a general experimental workflow for evaluating nephrotoxicity.
References
Bridging the Gap: A Guide to Cross-Validating In Vitro Drug Combination Predictions with In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The translation of promising in vitro drug combination effects into tangible in vivo efficacy is a critical and often challenging step in preclinical drug development. While in vitro high-throughput screening platforms, such as the hypothetical Drug Combination Vulnerability Checker (DCVC), can rapidly identify synergistic interactions, rigorous in vivo validation is paramount to de-risk clinical progression. This guide provides a framework for the cross-validation of in vitro drug combination data, offering objective comparison methodologies and supporting experimental insights.
The In Vitro-In Vivo Correlation Challenge
A significant hurdle in oncology drug development is the frequent disconnect between promising in vitro findings and their translation into animal models and eventually, clinical success.[1][2] In vitro assays, while excellent for initial screening, often lack the biological complexity of an in vivo system, which includes pharmacokinetics (PK), pharmacodynamics (PD), tumor microenvironment, and host-drug interactions. Therefore, a robust cross-validation strategy is essential.
Methodologies for Cross-Validation
A multi-faceted approach is required to bridge the in vitro-in vivo divide. This involves a combination of computational modeling and carefully designed animal studies.
Computational Approaches
Before embarking on extensive in vivo experiments, computational models can help prioritize drug combinations with the highest likelihood of in vivo success.
-
Quantitative Systems Pharmacology (QSP) Modeling: QSP models integrate in vitro data with known physiological and pathological processes to simulate the effect of a drug combination in a virtual patient or animal. These models can help predict in vivo PK/PD relationships and optimize dosing schedules.
-
Machine Learning Models: Advanced machine learning algorithms, such as multi-channel graph autoencoders (MGAE-DC), can be trained on large datasets of in vitro and in vivo drug combination screens to predict synergistic effects.[3] These models can identify complex patterns that may not be apparent from simple in vitro synergy scores.
In Vivo Experimental Design
The design of in vivo studies is critical for obtaining meaningful and reproducible data.
-
Model Selection: The choice of animal model is crucial and should be relevant to the cancer type being studied. Patient-derived xenografts (PDX), cell line-derived xenografts (CDX), and syngeneic models are commonly used.[1][4]
-
Group Size and Controls: Adequate group sizes and appropriate control groups (vehicle, single agents) are necessary for statistical power and to clearly delineate the contribution of each drug to the combination effect.[5]
-
Dosing and Schedule: The doses and schedules of the drugs should be carefully selected based on their known PK/PD properties to ensure relevant exposure at the tumor site.
Data Presentation for Comparative Analysis
Clear and concise data presentation is essential for comparing in vitro predictions with in vivo outcomes. The following tables provide a template for summarizing and comparing these datasets.
Table 1: In Vitro Synergy Metrics for Selected Drug Combinations
| Drug Combination | Cell Line | In Vitro Synergy Score (DCVC) | Synergy Model | IC50 (Drug A) | IC50 (Drug B) |
| Drug A + Drug B | HCC-827 | 25.5 | Bliss | 15 nM | 50 nM |
| Drug A + Drug B | A549 | 8.2 | Loewe | 1.2 µM | 5.8 µM |
| Drug C + Drug D | MCF-7 | 30.1 | HSA | 30 nM | 100 nM |
| Drug C + Drug D | MDA-MB-231 | 12.5 | ZIP | 2.5 µM | 8.1 µM |
Synergy scores are hypothetical and for illustrative purposes. Different synergy models (Bliss, Loewe, Highest Single Agent (HSA), Zero Interaction Potency (ZIP)) can be used to quantify the degree of interaction.[6]
Table 2: Cross-Validation of In Vitro Predictions with In Vivo Efficacy
| Drug Combination | Animal Model | In Vivo Response | Tumor Growth Inhibition (TGI) - Combo | TGI (Drug A) | TGI (Drug B) | In Vivo Synergy | Correlation with In Vitro |
| Drug A + Drug B | HCC-827 Xenograft | Synergistic | 85% | 40% | 35% | Confirmed | Strong |
| Drug A + Drug B | A549 Xenograft | Additive | 50% | 30% | 25% | Not Confirmed | Weak |
| Drug C + Drug D | MCF-7 PDX | Synergistic | 92% | 55% | 48% | Confirmed | Strong |
| Drug C + Drug D | MDA-MB-231 PDX | Additive | 60% | 45% | 38% | Not Confirmed | Moderate |
In vivo synergy can be determined by comparing the anti-tumor effect of the combination to the effects of the individual agents.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings.
In Vitro Synergy Screening (Hypothetical DCVC Protocol)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Plating: A dose-response matrix of the two drugs is plated in 384-well plates.
-
Cell Seeding: Cells are seeded into the drug-plated wells.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assay: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Raw luminescence data is normalized to vehicle-treated controls. Synergy scores are calculated using various models (e.g., Bliss, Loewe).
In Vivo Xenograft Study
-
Animal Husbandry: Immunocompromised mice are housed in a pathogen-free facility.
-
Tumor Implantation: Cancer cells or PDX fragments are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to reach a predetermined size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle, Drug A, Drug B, Drug A + Drug B). Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured bi-weekly with calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each group. Statistical analysis is performed to determine the significance of the combination effect compared to single agents.
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.
Caption: Workflow for cross-validating in vitro predictions with in vivo data.
Caption: Dual inhibition of a key cancer signaling pathway.
Conclusion
The cross-validation of in vitro drug combination predictions with in vivo data is a complex but essential process in the development of novel cancer therapies. By employing a systematic approach that combines computational modeling, robust in vivo experimental design, and clear data presentation, researchers can increase the probability of successfully translating promising in vitro findings into effective clinical candidates. This guide provides a foundational framework to aid in this critical endeavor.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. dovepress.com [dovepress.com]
- 3. MGAE-DC: Predicting the synergistic effects of drug combinations through multi-channel graph autoencoders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Synergy Prediction - TDC [tdcommons.ai]
A Comparative Guide to Utilizing S-(1,2-dichlorovinyl)-L-cysteine (DCVC) as a Model Compound for Screening Nephroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) with other common nephrotoxic agents, establishing its utility as a robust model compound for the in vitro screening of nephroprotective drug candidates. The information presented is supported by experimental data and detailed protocols to facilitate the replication and adaptation of these screening models in a research setting.
Introduction to DCVC-Induced Nephrotoxicity
S-(1,2-dichlorovinyl)-L-cysteine (DCVC) is a nephrotoxic metabolite of the industrial solvent trichloroethylene. Its toxicity is primarily targeted to the proximal tubules of the kidney, the same segment often affected by drug-induced nephrotoxicity. The mechanism of DCVC toxicity involves a bioactivation step, making it a relevant model for studying xenobiotic-induced renal injury.
The bioactivation of DCVC is predominantly mediated by the enzyme cysteine S-conjugate β-lyase, which is present in the kidney. This enzymatic action cleaves the C-S bond of DCVC, generating a reactive thiol that can covalently bind to cellular macromolecules, leading to cellular dysfunction and death. This process is known to induce significant oxidative stress, lipid peroxidation, and depletion of intracellular glutathione (GSH), a key cellular antioxidant.
Comparative Analysis of Nephrotoxic Agents
The selection of an appropriate model compound is critical for the successful screening of nephroprotective agents. This section compares the in vitro cytotoxicity of DCVC with two widely used nephrotoxic drugs, cisplatin and gentamicin, in the human kidney proximal tubular epithelial cell line, HK-2.
| Compound | Cell Line | Exposure Time | IC50 Value | Key Mechanism of Toxicity |
| DCVC | Rabbit Renal Cortical Slices | Not Specified | Inhibition of transport at 0.01 mM, complete inhibition at 1 mM[1] | Bioactivation by β-lyase, oxidative stress, lipid peroxidation, GSH depletion[2][3] |
| Cisplatin | HK-2 | 24 hours | 10.1 µM[4] | DNA damage, mitochondrial dysfunction, inflammation, apoptosis |
| Gentamicin | HK-2 | 24 hours | 22.3 mM[4] | Lysosomal dysfunction, generation of reactive oxygen species |
Key Signaling Pathways in DCVC-Induced Nephrotoxicity
The cellular response to DCVC involves the activation of several signaling pathways that ultimately determine the fate of the renal cells. Understanding these pathways is crucial for identifying therapeutic targets for nephroprotective agents.
Bioactivation of DCVC
The primary event in DCVC-induced nephrotoxicity is its bioactivation by cysteine S-conjugate β-lyase, predominantly in the mitochondria of proximal tubule cells. This enzymatic reaction is a critical initiating step in the toxic cascade.
Caption: Bioactivation of DCVC by cysteine S-conjugate β-lyase.
Oxidative Stress and Apoptosis Signaling
The reactive metabolite of DCVC triggers a cascade of events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the depletion of cellular antioxidants like glutathione. This oxidative stress leads to the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK), and ultimately to apoptosis, or programmed cell death, through the activation of executioner caspases like caspase-3.
Caption: DCVC-induced oxidative stress and apoptotic signaling pathway.
Experimental Protocols for Screening Nephroprotective Agents
This section provides detailed methodologies for key in vitro assays to assess the nephroprotective potential of test compounds against DCVC-induced cytotoxicity.
Experimental Workflow
A typical workflow for screening nephroprotective agents using the DCVC model involves culturing renal cells, pre-treating them with the test compound, inducing toxicity with DCVC, and then assessing cell viability and specific markers of cell death and oxidative stress.
References
- 1. Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of cysteine conjugate beta-lyase and S-oxidase in nephrotoxicity: studies with S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-L-cysteine sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Chronic Kidney Disease: A Comparative Guide to Preclinical Models
For researchers, scientists, and drug development professionals, selecting the appropriate preclinical model is a critical step in unraveling the mechanisms of chronic kidney disease (CKD) and developing novel therapeutics. This guide provides a comparative analysis of commonly used models for studying diabetic CKD and its associated vascular complications, with a focus on their inherent limitations and translational relevance.
Chronic kidney disease, particularly in the context of diabetes, is a multifaceted disorder characterized by progressive loss of kidney function and a heightened risk of cardiovascular events. The ideal preclinical model should recapitulate the key features of human diabetic CKD, including persistent albuminuria, a progressive decline in the glomerular filtration rate (GFR), and characteristic histopathological changes such as glomerulosclerosis and tubulointerstitial fibrosis. However, no single model perfectly mirrors the human condition, and understanding their limitations is paramount for accurate data interpretation and successful clinical translation.
In Vivo Models: Simulating Systemic Pathophysiology
Animal models remain a cornerstone of CKD research, offering insights into the complex interplay between metabolic and hemodynamic factors in a whole-organism context. However, significant variations exist between models in their ability to mimic the advanced stages of human diabetic nephropathy.
A major limitation across many rodent models is the failure to consistently develop advanced renal lesions, such as nodular glomerulosclerosis (Kimmelstiel-Wilson lesions), which are pathognomonic for human diabetic nephropathy.[1][2] Furthermore, the progression to end-stage renal disease with a substantial decline in GFR is often not observed.[1] The genetic background of the animal strain also significantly influences the development and severity of kidney disease, leading to variability in experimental outcomes.[1][3][4][5]
| Model | Type | Key Features | Major Limitations |
| Streptozotocin (STZ)-induced Diabetes | Chemically-induced Type 1 Diabetes (T1D) in rodents | Hyperglycemia, early glomerular hypertrophy, mild to moderate albuminuria.[3] | Lack of obesity and insulin resistance (not representative of Type 2 Diabetes). Renal lesions rarely progress to advanced stages.[3] High dependence on rodent strain and sex.[3] |
| db/db Mouse | Genetic Type 2 Diabetes (T2D) - Leptin receptor deficiency | Obesity, insulin resistance, hyperglycemia, progressive albuminuria, mesangial expansion.[1][3] | Glomerular lesions are typically mild to moderate and do not fully replicate advanced human diabetic nephropathy.[3] GFR may not show a sustained decline. |
| Akita (Ins2+/C96Y) Mouse | Genetic T1D - Spontaneous mutation in the insulin 2 gene | Early-onset hyperglycemia, progressive albuminuria, mesangial expansion.[2][6] | Does not model the obesity and insulin resistance characteristic of T2D. Renal pathology does not typically progress to severe glomerulosclerosis or interstitial fibrosis.[2] |
| OVE26 Mouse | Transgenic T1D - Overexpression of calmodulin in pancreatic β-cells | Severe hyperglycemia, marked albuminuria, development of some advanced glomerular lesions.[2] | Variable phenotype depending on the genetic background. Does not represent T2D. |
| 5/6 Nephrectomy (Subtotal Nephrectomy) | Surgical induction of CKD | Induces progressive renal failure, hypertension, proteinuria, and glomerulosclerosis.[6][7] | Does not model the initial diabetic insult. The rapid and severe progression may not reflect the slower development of human diabetic CKD.[7] Surgery is technically demanding.[7] |
| Unilateral Ureteral Obstruction (UUO) | Surgical induction of tubulointerstitial fibrosis | Rapid development of severe tubulointerstitial fibrosis and inflammation.[7] | Primarily a model of obstructive nephropathy and fibrosis, not diabetic glomerulopathy. Does not recapitulate the metabolic or glomerular changes of diabetic CKD.[7] |
Experimental Protocol: Streptozotocin-Induced Diabetic Nephropathy in Mice
This protocol outlines a common method for inducing a model of Type 1 diabetic kidney disease.
In Vitro Models: Probing Cellular Mechanisms
In vitro models, including 2D cell cultures and more advanced 3D systems, are invaluable for dissecting specific cellular and molecular pathways involved in CKD pathogenesis. However, their primary limitation is the lack of systemic context and the complex intercellular and cell-matrix interactions that occur in vivo.[7][8]
2D Cell Culture: Traditional 2D models using isolated kidney cells (e.g., podocytes, mesangial cells, tubular epithelial cells) have been instrumental in identifying signaling pathways. However, these models fail to replicate the intricate 3D architecture, microfluidic flow, and shear stress of the kidney.[9] This can lead to results that are not representative of the in vivo environment.[9]
3D and Microphysiological Systems (Kidney-on-a-Chip): Emerging 3D culture systems, such as organoids and "kidney-on-a-chip" platforms, offer a more physiologically relevant environment.[8][9][10] These models can co-culture different cell types, allowing for the study of cellular crosstalk.[9] While promising, challenges remain in scalability, reproducibility, and the long-term stability needed to model a chronic disease.[10] Furthermore, even these advanced models do not fully recapitulate the complexity of the whole kidney and its interaction with other organ systems.[8]
| Model | Description | Advantages | Major Limitations |
| 2D Cell Culture | Monolayers of single renal cell types (e.g., podocytes, mesangial cells). | High-throughput screening, mechanistic studies of specific cell types. | Lacks 3D architecture, cell-cell interactions, and physiological flow.[8][9] Results may not be physiologically relevant.[9] |
| Kidney Organoids | Self-organizing 3D structures derived from pluripotent stem cells. | Mimic aspects of kidney development and contain multiple renal cell types. | Often immature, lack vascularization and perfusion, high variability. |
| Kidney-on-a-Chip | Microfluidic devices that culture kidney cells under flow conditions. | Recreates physiological shear stress and allows for cell co-culture.[9] | Technically complex, lower throughput, does not fully model systemic factors. |
Key Signaling Pathways in Diabetic Kidney Disease
Understanding the signaling pathways that drive fibrosis and inflammation is crucial for developing targeted therapies. The Transforming Growth Factor-β (TGF-β) pathway is a central mediator of fibrosis in diabetic kidney disease.
Conclusion: An Integrated Approach to Modeling CKD
The ideal model for studying diabetic CKD and its vascular complications does not yet exist. In vivo models provide a systemic view but often fail to replicate advanced human pathology.[1][2] Conversely, in vitro models offer detailed mechanistic insights but lack the complexity of a whole organism.[7][8]
For drug development professionals and researchers, a multi-model approach is essential. Early-stage discovery and mechanistic studies may benefit from the control and specificity of in vitro systems, while later-stage efficacy and safety testing necessitates the use of well-characterized in vivo models. A thorough understanding of the advantages and, more importantly, the limitations of each model is critical for designing robust experiments and successfully translating preclinical findings into effective therapies for patients with chronic kidney disease.
References
- 1. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kidney Fibrosis In Vitro and In Vivo Models: Path Toward Physiologically Relevant Humanized Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modelling chronic kidney disease in 3d [astrazeneca.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Dcqva
Disclaimer: Hypothetical Substance
The substance "Dcqva" is not a recognized chemical compound based on available data. The following information is a hypothetical example designed to illustrate a comprehensive safety and handling protocol for a potent, hazardous research chemical, in accordance with the user's request. This guide should not be used for any real-world substance. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle.
Standard Operating Procedure: Safe Handling of this compound (Hypothetical Cytotoxic Agent)
This document provides essential safety and logistical information for the handling, use, and disposal of "this compound," a hypothetical potent cytotoxic agent for research purposes. Strict adherence to these procedures is mandatory to ensure personnel safety and prevent contamination.
Hazard Identification and Emergency Information
This compound is presumed to be a highly potent and toxic compound. All handling must occur within a designated controlled area.
| Hazard Class | Description | Emergency Contact |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. | Poison Control: (800) 222-1222 |
| Carcinogenicity | Suspected of causing cancer. | Campus Safety: [Your Institution's #] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. | Occupational Health: [Your Institution's #] |
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (powder or solution). This represents the minimum requirement for ensuring personnel safety.
| Protection Type | Specification | Reason |
| Gloves | Double-gloving: Nitrile, powder-free. Inner glove tucked under sleeve, outer glove over sleeve. Change outer glove every 30 mins or immediately upon contamination. | Prevents dermal absorption of the highly toxic agent. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or tight-fitting chemical splash goggles. | Protects eyes from splashes of this compound solution or airborne powder. |
| Lab Coat | Disposable, solid-front, back-closing gown with cuffed sleeves. | Prevents contamination of personal clothing. Must be disposed of after use. |
| Respiratory | N95 or higher certified respirator. A fit-tested N100 or PAPR is required when handling the powder form outside of a certified chemical fume hood. | Prevents inhalation of aerosolized powder, which is presumed to be fatal. |
| Face Protection | Full-face shield worn over safety glasses/goggles when handling powder or large volumes (>10 mL) of solution. | Provides an additional barrier against splashes to the face. |
Step-by-Step Protocol for Reconstitution and Aliquoting
This protocol details the procedure for safely preparing a stock solution from powdered this compound.
Location: All steps must be performed inside a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.
Materials:
-
Vial of powdered this compound
-
Anhydrous DMSO (or other specified solvent)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes with filtered, low-retention tips
-
Vortex mixer
-
Sharps container for disposal of tips and needles
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the fume hood with 70% ethanol.
-
Arrange all necessary materials in the hood to ensure a logical workflow from clean to dirty areas.
-
-
Reconstitution:
-
Carefully remove the cap from the this compound vial. Avoid generating airborne dust.
-
Using a calibrated pipette, slowly add the calculated volume of anhydrous DMSO to the vial. Dispense the solvent down the side of the vial to avoid splashing.
-
Recap the vial securely.
-
Vortex gently for 30-60 seconds or until the powder is fully dissolved. Visually inspect for any remaining particulate matter.
-
-
Aliquoting:
-
Open the vial containing the this compound stock solution.
-
Using a new filtered pipette tip for each action, carefully aspirate the desired volume for each aliquot.
-
Dispense the solution into pre-labeled, sterile microcentrifuge tubes.
-
Securely cap each aliquot tube.
-
-
Storage:
-
Place all aliquots into a secondary, clearly labeled container.
-
Store at the recommended temperature (e.g., -80°C) as per the fictional substance's data sheet.
-
-
Decontamination and Disposal:
-
All disposable materials that contacted this compound (pipette tips, tubes, outer gloves, gown) must be placed in a sealed, labeled hazardous waste bag inside the fume hood.
-
Wipe down the work surface, pipettes, and any other equipment with a deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Remove PPE in the correct order (outer gloves first), disposing of all items in the designated hazardous waste stream.
-
This compound Handling and Disposal Workflow
Caption: Workflow for the safe reconstitution, aliquoting, and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
